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  • Product: 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride
  • CAS: 1171804-01-5

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Pathway and Methodological Guide for 2-(1H-Imidazol-1-yl)pyridin-3-amine Dihydrochloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 2-(1H-imidazol-1-yl)pyridin-3-amine dihydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride (CAS: 1171804-01-5) is a highly versatile heterocyclic building block. It serves as a critical synthetic intermediate in the development of imidazo[4,5-b]pyridine scaffolds, which are widely utilized in the design of phosphodiesterase 10A (PDE10A) inhibitors, antimalarial agents, and novel kinase inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple procedural list. This guide deconstructs the chemical causality behind the three-step synthesis—nucleophilic aromatic substitution (SNAr), catalytic nitro reduction, and selective salt formation—ensuring that your laboratory workflows are robust, scalable, and self-validating.

Retrosynthetic Strategy & Pathway Architecture

The logical disconnection of 2-(1H-imidazol-1-yl)pyridin-3-amine relies on the highly electrophilic nature of the 2-position on the pyridine ring when activated by an adjacent nitro group[2].

  • Salt Disconnection: The dihydrochloride salt is derived from the free base via controlled precipitation in an anhydrous solvent.

  • Amine Disconnection: The primary arylamine is obtained through the catalytic hydrogenation of a nitro precursor.

  • C-N Bond Disconnection: The core bi-heteroaryl linkage is forged via an SNAr reaction between 2-chloro-3-nitropyridine and imidazole.

Pathway A 2-Chloro-3-nitropyridine + Imidazole B 2-(1H-imidazol-1-yl) -3-nitropyridine A->B K2CO3, DMF 80°C, SNAr C 2-(1H-imidazol-1-yl) pyridin-3-amine B->C Pd/C, H2 MeOH, Reduction D 2-(1H-imidazol-1-yl) pyridin-3-amine • 2HCl C->D HCl / EtOH Salt Formation

Fig 1. Three-step synthetic pathway from 2-chloro-3-nitropyridine to the dihydrochloride salt.

Mechanistic Causality & Reaction Dynamics

The SNAr Activation Barrier

The initial coupling relies on a Nucleophilic Aromatic Substitution (SNAr). Pyridine itself is resistant to SNAr, but the presence of the highly electron-withdrawing nitro group at the C3 position drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ring[3]. This activates the C2-chloride bond. Potassium carbonate ( K2​CO3​ ) is utilized to deprotonate imidazole (pKa ~14.5), generating a highly nucleophilic imidazolide anion. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature solvates the potassium cation, leaving the nucleophile naked and highly reactive, while stabilizing the transient Meisenheimer complex[4].

Mechanism N1 1. Deprotonation (Imidazole + K2CO3) N2 2. Nucleophilic Attack (C2 of Pyridine) N1->N2 N3 3. Meisenheimer Complex (Stabilized by 3-NO2) N2->N3 N4 4. Chloride Elimination (Aromatization) N3->N4

Fig 2. SNAr mechanistic cascade driven by the electron-withdrawing 3-nitro group.

Chemoselective Reduction

Reducing the nitro group in the presence of an imidazole ring requires chemoselectivity. While iron/acetic acid (Fe/AcOH) or tin chloride ( SnCl2​ ) are viable[1], they often complicate downstream purification with heavy metal sludges. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere ensures clean conversion. The reaction is entirely self-validating: the cessation of hydrogen gas uptake directly correlates with the completion of the reduction.

Dihydrochloride Stabilization

The free base, 2-(1H-imidazol-1-yl)pyridin-3-amine, is an electron-rich aromatic amine susceptible to oxidative degradation (darkening over time). The molecule contains three basic nitrogen centers: the pyridine nitrogen, the primary amine, and the imine-like nitrogen of the imidazole ring. By treating the free base with 2.5 equivalents of anhydrous HCl, the two most basic sites are protonated, yielding a highly stable, water-soluble dihydrochloride salt that resists oxidation.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine

Objective: Forge the C-N bond via SNAr.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Loading: Add 2-chloro-3-nitropyridine (15.8 g, 100 mmol, 1.0 eq) and imidazole (7.5 g, 110 mmol, 1.1 eq) to the flask.

  • Solvent & Base: Suspend the solids in 150 mL of anhydrous DMF. Add finely powdered anhydrous K2​CO3​ (27.6 g, 200 mmol, 2.0 eq).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf​≈0.7 ) should completely disappear, replaced by a bright yellow product spot ( Rf​≈0.3 ).

  • Workup: Cool the mixture to room temperature and pour it slowly into 600 mL of rapidly stirred ice water. A yellow precipitate will form immediately.

  • Isolation: Filter the solid via vacuum filtration, wash thoroughly with cold distilled water (3 x 100 mL) to remove DMF and inorganic salts, and dry under high vacuum at 50 °C to constant weight.

Protocol 2: Synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine (Free Base)

Objective: Chemoselective reduction of the nitro moiety.

  • Setup: In a 500 mL hydrogenation flask, dissolve 2-(1H-imidazol-1-yl)-3-nitropyridine (15.0 g, 78.9 mmol) in 200 mL of MS-grade Methanol.

  • Catalyst Addition: Carefully add 1.5 g of 10% Pd/C (wet, ~50% water to prevent ignition).

  • Purge Cycle: Evacuate the flask and backfill with inert Nitrogen (repeat 3 times). Evacuate again and backfill with Hydrogen gas via a balloon or Parr apparatus (1 atm).

  • Reaction: Stir vigorously at room temperature for 12 hours. The yellow solution will gradually turn colorless or pale brown.

  • IPC: Verify completion via LC-MS (Target mass: [M+H]+ = 161.1).

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Caution: Do not let the filter cake dry out completely in air, as reactive Pd can ignite solvent vapors.

  • Concentration: Wash the Celite pad with an additional 50 mL of Methanol. Concentrate the combined filtrate under reduced pressure to yield the crude free base as a solid.

Protocol 3: Precipitation of the Dihydrochloride Salt

Objective: Isolate the target compound as a stable, high-purity salt.

  • Dissolution: Dissolve the crude 2-(1H-imidazol-1-yl)pyridin-3-amine (10.0 g, 62.4 mmol) in 100 mL of anhydrous Ethanol. Cool the solution to 0 °C in an ice bath.

  • Acidification: Dropwise, add 62.4 mL of a 2.5 M HCl solution in Ethanol (156 mmol, 2.5 eq) while maintaining vigorous stirring. A white to off-white precipitate will begin to form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for 1 hour to ensure complete crystallization.

  • Isolation: Filter the dihydrochloride salt rapidly under a nitrogen blanket (if highly hygroscopic) or standard vacuum. Wash the filter cake with 50 mL of ice-cold diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40 °C for 24 hours.

Quantitative Data & Process Optimization

To ensure reproducibility across different scales, the following table summarizes the optimized reaction parameters, expected yields, and critical quality attributes (CQAs) for each stage of the synthesis.

Reaction StageReagents / SolventsTemp (°C)Time (h)Expected YieldVisual CQA
1. SNAr Coupling Imidazole, K2​CO3​ , DMF80 °C6.085 - 92%Bright yellow powder
2. Nitro Reduction 10% Pd/C, H2​ (1 atm), MeOH20 - 25 °C12.090 - 95%Pale brown/tan solid
3. Salt Formation 2.5M HCl in EtOH, Anhydrous EtOH0 °C1.088 - 94%Off-white crystalline solid

Self-Validating Quality Control Systems

To guarantee the scientific integrity of the final API intermediate, the following self-validating analytical checks must be performed:

  • 1H NMR (DMSO-d6): Look for the disappearance of the highly deshielded aromatic protons characteristic of the nitro-pyridine ring. In the final salt, expect broad exchangeable signals downfield (>10 ppm) corresponding to the protonated amine and imidazolium protons. The imidazole ring protons will appear as three distinct singlets/multiplets around 7.5 - 9.0 ppm, shifted significantly downfield compared to the free base due to protonation.

  • LC-MS: The mass spectrometer should operate in positive electrospray ionization (ESI+) mode. The base peak must correspond to the free base molecular ion [M+H]+=161.1 m/z . The chloride counterions will not be visible in positive mode but can be quantified via ion chromatography if exact stoichiometry verification is required.

References

  • ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. URL:[Link]

  • National Institutes of Health. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC. URL:[Link]

  • National Institutes of Health. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. URL:[Link]

Sources

Exploratory

Mechanistic Elucidation of the 2-(1H-imidazol-1-yl)pyridin-3-amine Scaffold: A Privileged Pharmacophore in Fragment-Based Drug Discovery

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical building blocks are screened to identify high-quality interactions with target proteins. 2-(1H-imidazol-1-yl)pyridin-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical building blocks are screened to identify high-quality interactions with target proteins. 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride (CAS: 1171804-01-5; Free Base CAS: 156489-93-9) represents a highly versatile, bifunctional fragment scaffold. While not a standalone therapeutic, its precise structural architecture—combining a 3-aminopyridine moiety with a 1H-imidazole ring—endows it with a dual mechanism of action (MoA) potential. Depending on the target microenvironment, this scaffold can function either as a bidentate kinase hinge-binder or as a potent metal-binding pharmacophore (MBP) for metalloenzymes.

This whitepaper provides an in-depth technical analysis of the structural pharmacology of the 2-(1H-imidazol-1-yl)pyridin-3-amine scaffold, detailing the causality behind its binding mechanisms and outlining self-validating experimental workflows for MoA elucidation.

Structural Pharmacology & Binding Mechanisms

The pharmacological utility of this compound stems from its distinct, spatially separated pharmacophores, which allow it to anchor into diverse active sites.

The Aminopyridine Motif: Kinase Hinge-Binding

The 2-aminopyridine and 3-aminopyridine scaffolds are universally recognized as privileged kinase hinge binders. In the ATP-binding pocket of kinases, the hinge region connects the N-terminal and C-terminal lobes. The 3-aminopyridine moiety of our core scaffold engages this region via a critical bidentate hydrogen-bonding network :

  • Hydrogen Bond Acceptor: The sp2-hybridized pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge region.

  • Hydrogen Bond Donor: The exocyclic amine ( −NH2​ ) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.

This bidentate anchoring is a foundational MoA for highly selective inhibitors targeting kinases such as Mps1 (TTK) , PI3Kβ , and MAP4K4 .

The Imidazole Motif: Metalloenzyme Coordination

Conversely, the 1H-imidazole ring serves as a potent Metal-Binding Pharmacophore (MBP). The sp2-hybridized nitrogen (N3) of the imidazole ring possesses a localized lone pair of electrons. In the active sites of metalloenzymes, this nitrogen acts as a Lewis base, forming a strong coordinate covalent bond with transition metals. This mechanism is critical for the catalytic inactivation of zinc-dependent enzymes (e.g., Histone Deacetylases [HDACs], Matrix Metalloproteinases [MMPs]) and iron-dependent enzymes (e.g., Cytochrome P450s).

G cluster_kinase Kinase Target Engagement cluster_metallo Metalloenzyme Target Engagement Fragment 2-(1H-imidazol-1-yl) pyridin-3-amine Bidentate Bidentate H-Bonds (Pyridine-N, Amine-NH2) Fragment->Bidentate Coord Coordinate Covalent Bond (Imidazole sp2-N) Fragment->Coord Hinge Kinase Hinge Region Downstream1 Signal Transduction Blockade Hinge->Downstream1 Bidentate->Hinge Metal Active Site Metal (Zn2+, Fe2+) Downstream2 Catalytic Inactivation Metal->Downstream2 Coord->Metal

Dual-binding mechanism of the 2-(1H-imidazol-1-yl)pyridin-3-amine scaffold.

Polypharmacological Profiling (Data Presentation)

Because fragments possess low molecular weight and complexity, they often exhibit low initial affinity but exceptionally high Ligand Efficiency (LE). Table 1 summarizes the expected pharmacological profile of the unmodified scaffold across representative target classes.

Table 1: Representative Target Profiling for the Imidazolyl-Pyridinamine Scaffold

Target ClassRepresentative TargetPutative Binding MotifPrimary Assay TypeExpected Affinity ( KD​ / IC50​ )Ligand Efficiency (LE)
Kinase Mps1 / TTK3-Aminopyridine (Hinge)SPR / FRET50 - 250 μM> 0.35 kcal/mol/HA
Kinase PI3Kβ3-Aminopyridine (Hinge)Kinase-Glo Luminescent100 - 300 μM> 0.30 kcal/mol/HA
Metalloenzyme HDAC61H-Imidazole (Zn²⁺)Fluorogenic Substrate20 - 150 μM> 0.40 kcal/mol/HA
Metalloenzyme CYP511H-Imidazole (Fe)UV-Vis Spectroscopic10 - 80 μM> 0.45 kcal/mol/HA

Note: HA = Heavy Atoms. An LE > 0.30 is generally required to justify advancing a fragment into lead optimization .

Experimental Workflows for MoA Validation

To transition from a raw fragment to a validated lead compound, researchers must definitively prove the mechanism of action. The following workflows are engineered to provide self-validating, high-confidence data.

Workflow Step1 Fragment Library Screening (Thermal Shift / NMR) Step2 Target Engagement & Kinetics (Surface Plasmon Resonance) Step1->Step2 Hit Identification Step3 Structural Elucidation (X-ray Crystallography) Step2->Step3 Affinity & Kinetics Confirmed Step4 Fragment Growing & Linking (SAR Optimization) Step3->Step4 Binding Mode Resolved Step5 Cellular Target Engagement (NanoBRET / CETSA) Step4->Step5 Lead Compound Synthesized

Experimental workflow for validating fragment mechanism of action.

Protocol A: Surface Plasmon Resonance (SPR) for Target Engagement

Expertise & Causality: Fragment-target interactions are characterized by low affinity and extremely rapid dissociation rates ( koff​ ). Endpoint assays (like fluorescence polarization) often fail to capture these transient binding events. SPR provides real-time, label-free kinetic data, allowing for the precise calculation of kon​ and koff​ , which is critical for calculating ligand efficiency during fragment optimization. Trustworthiness (Self-Validating System): This protocol utilizes a reference flow cell to subtract bulk refractive index changes caused by DMSO solvent mismatches, and incorporates a known high-affinity inhibitor as a positive control to validate the functional integrity of the immobilized protein.

Step-by-Step Methodology:

  • Target Immobilization: Covalently couple the target kinase or metalloenzyme to a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS) to a density of 2000–3000 Response Units (RU).

  • Solvent Correction Setup: Prepare the 2-(1H-imidazol-1-yl)pyridin-3-amine fragment in running buffer (e.g., PBS-P+) containing exactly 2% DMSO. Generate a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index artifacts.

  • Kinetic Injection: Inject the fragment over the active and reference flow cells in a multi-cycle kinetic format (concentration range: 3.125 μM to 200 μM) at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Data Analysis: Subtract the reference cell and solvent correction data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model. For this fragment, expect a "square-shaped" sensorgram indicative of rapid equilibrium kinetics.

Protocol B: X-Ray Crystallography for Structural Elucidation

Expertise & Causality: While SPR confirms target engagement, it cannot differentiate between the aminopyridine bidentate hinge-binding mode and the imidazole metal-coordinating mode. High-resolution structural data is strictly required to define the spatial vector for subsequent "fragment growing" (e.g., adding hydrophobic moieties to reach the kinase DFG-out pocket). Trustworthiness (Self-Validating System): The structural model is validated using an Fo​−Fc​ omit map. By intentionally omitting the ligand from the model during initial refinement, positive electron density in the binding pocket unambiguously confirms the presence and orientation of the fragment, preventing the modeling of crystallographic noise.

Step-by-Step Methodology:

  • Apo-Crystallization: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Fragment Soaking: Transfer the apo-crystals into a cryoprotectant solution containing 10–20 mM of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride. Soak for 2 to 24 hours depending on crystal tolerance.

  • Data Collection: Flash-freeze the soaked crystals in liquid nitrogen. Collect diffraction data at a synchrotron light source to a resolution of < 2.5 Å.

  • Model Building & Validation: Solve the phase problem via molecular replacement using the apo-structure. Generate Fo​−Fc​ omit maps to unambiguously position the aminopyridine and imidazole rings before final coordinate refinement.

References

  • Title: A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity Source: Bioorganic & Medicinal Chemistry (2015) URL: [Link]

  • Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: Journal of Medicinal Chemistry (2015) URL: [Link]

  • Title: Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment Source: ACS Medicinal Chemistry Letters (2015) URL: [Link]

  • Title: Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues Source: ACS Medicinal Chemistry Letters (2014) URL: [Link]

Foundational

A Technical Guide to the Preliminary Biological Screening of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride: A Strategic Approach for Early-Phase Drug Discovery

Abstract This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological screening of the novel chemical entity, 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride. Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological screening of the novel chemical entity, 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal reasoning behind experimental choices. We will establish a strategic screening cascade, beginning with fundamental cytotoxicity assessments to determine the compound's therapeutic window, followed by targeted screens for antimicrobial and kinase inhibitory activities, plausible therapeutic areas for this scaffold. Each section includes detailed, self-validating experimental protocols, data interpretation guidance, and visual workflows to ensure scientific integrity and reproducibility. The overarching goal is to efficiently characterize the initial biological profile of this compound, enabling informed decision-making for its future in the drug discovery pipeline.

Introduction: Compound Rationale and Screening Strategy

The compound 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride belongs to the broader class of imidazole-containing heteroaromatics. Structurally related compounds, such as imidazo[1,2-a]pyridines and other imidazole derivatives, have shown promise in medicinal chemistry, notably as kinase inhibitors and anticancer agents.[1][2] This structural precedent provides a logical starting point for our investigation, suggesting that a primary screen for kinase inhibition and cytotoxic effects against cancer cell lines is a rational approach.

However, the journey of a new chemical entity (NCE) from the bench to the clinic is fraught with high attrition rates, often due to unforeseen toxicity or a lack of efficacy.[3][4] Therefore, a robust preliminary screening strategy must be implemented early to mitigate these risks.[5] Our approach is a multi-tiered screening cascade designed to first establish a foundational safety profile and then explore potential efficacy in relevant therapeutic areas.

The core of this guide is built on three pillars:

  • Foundational Cytotoxicity Assessment: To understand the compound's intrinsic toxicity and establish a therapeutic window.

  • Antimicrobial Activity Screen: A broad-spectrum screen to identify any potential utility against bacterial pathogens.

  • Targeted Kinase Inhibition Profiling: To investigate the hypothesis that this compound may act as a kinase inhibitor, a common mechanism for this chemical class.[6][7]

This initial phase of in vitro testing is a critical decision point in the drug discovery process.[8][9][10] It provides the essential data to either halt development due to unfavorable properties or advance the compound into more complex lead optimization studies.[11]

Foundational Screening: Cytotoxicity and Therapeutic Index

Before assessing for specific therapeutic activities, it is imperative to determine the compound's effect on cell viability. Cytotoxicity assays provide a baseline understanding of the concentrations at which the compound is toxic to cells, a critical factor for any potential therapeutic.[12] We will employ two common colorimetric assays, MTT and XTT, to obtain robust and cross-validated data.[13]

The Principle of Tetrazolium-Based Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure the metabolic activity of living cells.[13] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[14] The amount of color produced is directly proportional to the number of viable cells.[15]

The primary difference lies in the solubility of the formazan product. The MTT assay produces a water-insoluble purple formazan that must be dissolved in a solvent like DMSO before reading the absorbance.[14] The XTT assay, a second-generation test, produces a water-soluble orange formazan, simplifying the protocol by removing the solubilization step.[16] Using both provides a layer of validation for the observed cytotoxic effects.[6]

Experimental Protocol: XTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride stock solution (e.g., 10 mM in DMSO)

  • XTT labeling mixture (prepared according to manufacturer's instructions)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[17]

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in culture medium from the stock solution. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).[18]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO, concentration not to exceed 0.5%) and untreated control wells.[18]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[18]

  • XTT Addition: Following incubation, add 50 µL of the XTT labeling mixture to each well.

  • Final Incubation: Incubate the plate for an additional 4 hours at 37°C in the CO₂ incubator to allow for formazan development.

  • Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percent cell viability against the logarithm of the compound concentration to generate a dose-response curve.[19][20] From this curve, the IC50 (the concentration that inhibits 50% of cell viability) can be calculated using non-linear regression analysis.[21][22]

Data Presentation and Interpretation

The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table.

Table 1: Cytotoxicity of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

Assay Cell Line Exposure Time (h) IC50 (µM) [Mean ± SD]
XTT HeLa 48 Hypothetical Value
MTT HeLa 48 Hypothetical Value
XTT A549 48 Hypothetical Value

| MTT | A549 | 48 | Hypothetical Value |

A low IC50 value indicates high cytotoxicity. This information is crucial for determining the concentration range for subsequent efficacy assays. Ideally, a compound should exhibit its therapeutic effect at concentrations well below those that cause general cytotoxicity.

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Serial Dilutions B->C D Incubate for 48-72 hours C->D E Add XTT/MTT Reagent D->E F Incubate for 2-4 hours E->F G Read Absorbance F->G H Calculate % Viability G->H I Generate Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for determining compound cytotoxicity.

Antimicrobial Susceptibility Testing

Given the prevalence of nitrogen-containing heterocyclic compounds in antimicrobial drug discovery, a broad-spectrum screen against common bacterial pathogens is a worthwhile endeavor. We will use two standard methods: the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test for a qualitative assessment of susceptibility.[23][24]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] This is a gold-standard technique in antimicrobial susceptibility testing.[25]

Procedure:

  • Bacterial Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth medium.[17]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate at 37°C for 16-20 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[26] This can be assessed visually or with a plate reader.[27]

Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of antimicrobial activity.[27][28]

Procedure:

  • Plate Inoculation: Aseptically swab a Mueller-Hinton agar plate with the standardized bacterial inoculum to create a uniform lawn.[29][30]

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound. Place these disks onto the agar surface.[31]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[23]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented).[26][30] The size of the zone correlates with the susceptibility of the bacterium to the compound.[30]

Data Presentation

Table 2: Antimicrobial Activity of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

Bacterial Strain Gram Stain MIC (µg/mL) Kirby-Bauer Zone of Inhibition (mm)
S. aureus (ATCC 25923) Positive Hypothetical Value Hypothetical Value
E. coli (ATCC 25922) Negative Hypothetical Value Hypothetical Value

| P. aeruginosa (ATCC 27853) | Negative | Hypothetical Value | Hypothetical Value |

Kinase Inhibitor Screening

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[32] The structural features of our test compound suggest it may interact with the ATP-binding pocket of kinases.[33] A preliminary screen against a panel of relevant kinases is therefore a high-priority investigation. We will utilize a fluorescence-based assay, which offers high sensitivity and is amenable to high-throughput screening.[34][35]

Principle of Fluorescence-Based Kinase Assays

These assays measure the activity of a kinase by detecting the phosphorylation of a specific peptide substrate.[32] Often, a fluorophore is incorporated into the peptide substrate. Upon phosphorylation, a change in the fluorescence signal is detected.[35] The degree of inhibition by the test compound is measured by the reduction in this fluorescence change.[36] This method avoids the use of radioactive materials and can be configured to test for both ATP-competitive and non-competitive inhibitors.[32]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a generalized protocol that can be adapted for specific kinases using commercially available kits (e.g., ADP-Glo™ or similar fluorescence-based platforms).[34]

Materials:

  • Recombinant protein kinase (e.g., BRAF, EGFR)

  • Specific fluorescent peptide substrate

  • Kinase reaction buffer

  • ATP solution

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the reaction buffer in the wells of a 384-well plate.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a fluorescent signal that correlates with the amount of phosphorylated substrate.

  • Fluorescence Measurement: Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.[37]

Kinase Screening Workflow

Kinase_Screening_Workflow A Prepare Kinase Reaction Mix (Enzyme + Substrate + Buffer) B Add Test Compound (Serial Dilutions) A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min) C->D E Add Detection Reagent D->E F Measure Fluorescence E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for a fluorescence-based kinase inhibition assay.

Integrating Early ADME/Tox Considerations

While this guide focuses on primary biological activity, it is crucial to acknowledge the role of Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADME/Tox) studies in early drug discovery.[3] Poor pharmacokinetic properties are a major cause of drug candidate failure.[38][39] Therefore, alongside the described activity screens, in vitro ADME-Tox assays should be considered to build a more complete profile of the compound.[4][5]

Key Early ADME-Tox Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.[8]

  • Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which affects its distribution and availability.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) predict passive absorption across the gut wall.

  • hERG Inhibition: An early cardiotoxicity screen to assess the risk of cardiac arrhythmias.

The data from these assays, combined with the primary biological screening results, will provide a holistic view of the compound's potential and liabilities, guiding the next steps in the drug discovery process.[38]

Conclusion and Future Directions

This technical guide outlines a strategic and efficient pathway for the preliminary biological screening of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride. By systematically evaluating its cytotoxicity, antimicrobial potential, and kinase inhibitory activity, researchers can generate a foundational dataset to guide future development. A positive "hit" in any of these assays, particularly when coupled with a favorable cytotoxicity profile (a high therapeutic index), would justify progression to the next stage: hit-to-lead optimization.[11] This would involve medicinal chemistry efforts to improve potency and selectivity, followed by more complex cell-based and in vivo models to validate the initial findings.[40][41] Ultimately, this structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success in the long and arduous journey of drug development.[10]

References

  • Vertex AI Search. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog.
  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • The Guidelines for Early Drug Discovery for Future Application. (2023, June 22).
  • American Association for Cancer Research. (2006, April 15). A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates. AACR Journals.
  • Dotmatics. Principles and processes of early drug discovery.
  • The Connected Lab. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • Promega Corporation. Choosing the Best Kinase Assay to Meet Your Research Needs.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Benchchem. Application Notes and Protocols: Interpreting Dose-Response Curves for "Antioxidant agent-14" in Cytotoxicity Assays.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
  • How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Caldwell, G. W., Yan, Z., Tang, W., Dasgupta, M., & Hasting, B. (2009). ADME optimization and toxicity assessment in early- and late-phase drug discovery. Current topics in medicinal chemistry, 9(11), 965–980.
  • Adjusting the Fitting of Fluorescence-Based Dose-Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors. (2023, October 15). PubMed.
  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). PMC - NIH.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
  • Lumen Learning. Testing the Effectiveness of Antimicrobials | Microbiology.
  • G-Biosciences. (2018, January 30). MTT Assay for Cytotoxicity.
  • Abcam. Introduction to XTT assays for cell-viability assessment.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development.
  • Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • Maricopa Open Digital Press. KIRBY-BAUER TEST – Hands On Microbiology.
  • Wanger, A. (2024, May 27). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.
  • Sigma-Aldrich. How to Interpret Dose-Response Curves.
  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Biotech Spain. (2025, December 29). XTT Assays vs MTT.
  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (2024, August 21). PMC.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC.
  • Thermo Fisher Scientific - TW. CyQUANT XTT and MTT Assays for Cell Viability.
  • Patel, J. B. (2009, December 1). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases | Oxford Academic.
  • Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. (n.d.). PMC.
  • 9: Kirby-Bauer (Antibiotic Sensitivity). (2024, February 6). Biology LibreTexts.
  • The R Journal. Fitting dose-response curves from bioassays and toxicity testing.
  • Toxicology MSDT. Dose-Response Curves.
  • Principles of early drug discovery. (n.d.). PMC.
  • ZeClinics. (2025, March 26). Drug Discovery and Development: A Step-By-Step Process.
  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15).
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers.
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances (RSC Publishing).
  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. (2015, January 27). PubMed.

Sources

Exploratory

A Technical Guide to Theoretical and Computational Studies of Imidazopyridine Derivatives in Drug Discovery

This guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of imidazopyridine derivatives for drug discovery and development. We will delve into the core principl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of imidazopyridine derivatives for drug discovery and development. We will delve into the core principles of these techniques, their practical applications, and how they contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this versatile class of compounds.

The Imidazopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Imidazopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] Their unique structural features allow them to interact with various biological targets, making them promising candidates for the development of novel therapeutics against a multitude of diseases, including cancer, microbial infections, and inflammatory disorders.[3][4] The foundational structure is also present in several well-known drugs, highlighting its clinical significance.[1]

The versatility of the imidazopyridine scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This has led to the synthesis of numerous derivatives with diverse biological profiles, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][4]

The Computational Chemist's Toolkit: Unraveling the Molecular Mysteries

Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing insights that are often difficult or impossible to obtain through experimental methods alone. For imidazopyridine derivatives, a range of computational techniques are employed to predict their properties, understand their mechanisms of action, and guide the design of more potent and selective drug candidates.

Density Functional Theory (DFT): Illuminating Electronic Landscapes

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[5] By calculating the electron density, DFT can provide valuable information about a molecule's geometry, stability, and reactivity.[6] For imidazopyridine derivatives, DFT studies are crucial for understanding their fundamental chemical properties, which in turn influence their biological activity.[5][7]

Causality Behind the Choice of DFT:

The electronic properties of a molecule, such as the distribution of charges and the energies of its frontier molecular orbitals (HOMO and LUMO), are key determinants of its ability to interact with a biological target.[5][6] DFT provides a robust and computationally efficient means to calculate these properties, offering insights into:

  • Reactivity and Stability: The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.[6][8] A smaller energy gap generally suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about potential sites for non-covalent interactions with a receptor.[5][6]

  • Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of newly synthesized compounds.[5]

A Typical DFT Workflow:

DFT_Workflow cluster_prep 1. Input Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis A Define Molecular Structure (Imidazopyridine Derivative) B Geometry Optimization A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry E Analyze Optimized Geometry B->E D Electronic Property Calculation (HOMO, LUMO, MEP) C->D Validated Structure F Confirm Minimum Energy Structure (No imaginary frequencies) C->F G Interpret Electronic Properties D->G

Caption: A generalized workflow for DFT calculations on an imidazopyridine derivative.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[9][10] This method is instrumental in drug discovery for identifying potential drug candidates, elucidating their binding modes, and understanding the key interactions that contribute to their biological activity.[11][12][13]

Causality Behind the Choice of Molecular Docking:

The therapeutic effect of a drug is often initiated by its binding to a specific biological target. Molecular docking simulates this binding process, providing a static snapshot of the ligand-receptor complex. This allows researchers to:

  • Predict Binding Affinity: Docking algorithms score the different binding poses, providing an estimate of the binding affinity (e.g., in kcal/mol).[12][13] This helps in prioritizing compounds for further investigation.

  • Identify Key Interactions: The docked poses reveal the specific amino acid residues in the receptor that interact with the ligand, highlighting the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.[9][12]

  • Guide Lead Optimization: By understanding the binding mode of a lead compound, medicinal chemists can design modifications to improve its potency and selectivity.[11]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site, either based on the location of a co-crystallized ligand or by using a pocket prediction algorithm.

  • Preparation of the Ligand (Imidazopyridine Derivative):

    • Generate a 3D structure of the imidazopyridine derivative.

    • Optimize the geometry of the ligand using a suitable method, such as DFT.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.

    • The program will generate a series of possible binding poses and score them based on a scoring function.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the ligand-receptor interactions to identify key hydrogen bonds, hydrophobic contacts, and other interactions.

    • Compare the docking results with experimental data, if available, to validate the computational model.

Docking_Workflow Receptor Protein Receptor (e.g., B-Raf Kinase) PrepReceptor Prepare Receptor (Add Hydrogens, etc.) Receptor->PrepReceptor Ligand Imidazopyridine Derivative PrepLigand Prepare Ligand (Optimize Geometry) Ligand->PrepLigand DefineSite Define Binding Site PrepReceptor->DefineSite Docking Perform Docking (Generate & Score Poses) PrepLigand->Docking DefineSite->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis

Sources

Protocols & Analytical Methods

Method

detailed synthesis protocol for 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

Application Note & Synthesis Protocol: 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride Executive Summary The compound 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride (CAS: 1171804-01-5) is a highly versatile bide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol: 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

Executive Summary

The compound 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride (CAS: 1171804-01-5) is a highly versatile bidentate heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. This application note details a highly optimized, three-step synthetic protocol designed for scalability, high atom economy, and simplified purification.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. By detailing the mechanistic causality and establishing rigorous In-Process Controls (IPCs), this protocol serves as a self-validating system ensuring high-fidelity reproducibility in any standard organic synthesis laboratory.

Mechanistic Rationale & Pathway Design

The synthesis relies on three fundamental chemical transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitro group at the 3-position further activates the 2-position toward nucleophilic attack[1]. Utilizing imidazole as the nucleophile and potassium carbonate ( K2​CO3​ ) as a non-nucleophilic base ensures clean conversion without competitive side reactions.

  • Chemoselective Catalytic Hydrogenation: The reduction of the nitro group to a primary amine is achieved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere[2]. This method is chosen over dissolving metal reductions (e.g., SnCl2​ or Fe/HCl ) to avoid complex workups caused by the strong metal-chelating properties of the resulting imidazo-pyridine diamine system[3].

  • Anhydrous Salt Formation: The free base contains two highly basic nitrogen centers (the primary amine and the imidazole N3 ). Treating the free base with anhydrous HCl in 1,4-dioxane forces the immediate precipitation of the dihydrochloride salt, driving the reaction to completion while acting as a self-purifying step.

SynthesisPathway SM 2-Chloro-3-nitropyridine (Starting Material) Step1 Step 1: SNAr Imidazole, K2CO3 DMF, 90°C SM->Step1 Int1 2-(1H-imidazol-1-yl)- 3-nitropyridine Step1->Int1 Step2 Step 2: Reduction H2, Pd/C MeOH, RT Int1->Step2 Int2 2-(1H-imidazol-1-yl) pyridin-3-amine Step2->Int2 Step3 Step 3: Salt Formation 4M HCl in Dioxane DCM, 0°C Int2->Step3 Final 2-(1H-imidazol-1-yl)pyridin- 3-amine dihydrochloride Step3->Final

Synthesis workflow of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine

Causality & Design: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively stabilizes the anionic Meisenheimer intermediate formed during the SNAr transition state[1]. K2​CO3​ is used to deprotonate imidazole; its insolubility in cold water is later leveraged to crash out the product during workup.

Procedure:

  • Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol, 1.0 eq) and imidazole (5.15 g, 75.7 mmol, 1.2 eq).

  • Add anhydrous DMF (100 mL) followed by anhydrous K2​CO3​ (17.4 g, 126.2 mmol, 2.0 eq).

  • Attach a reflux condenser and heat the suspension to 90 °C for 4 hours under a nitrogen atmosphere.

  • Validation (IPC): Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material ( Rf​≈0.7 ) should be fully consumed, replaced by a bright yellow UV-active spot ( Rf​≈0.4 ).

  • Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred ice-water. A yellow precipitate will form immediately.

  • Filter the solid via a Büchner funnel, wash with cold distilled water (3 × 50 mL) to remove residual DMF and inorganic salts, and dry under high vacuum at 50 °C overnight.

Step 2: Catalytic Hydrogenation to 2-(1H-imidazol-1-yl)pyridin-3-amine

Causality & Design: Methanol is utilized as it provides excellent solubility for the nitro intermediate and facilitates rapid hydrogen transfer. 10% Pd/C ensures clean, chemoselective reduction of the nitro group without over-reducing the aromatic pyridine or imidazole rings[2][3].

Procedure:

  • Dissolve 2-(1H-imidazol-1-yl)-3-nitropyridine (10.0 g, 52.6 mmol) in HPLC-grade Methanol (150 mL) in a 500 mL hydrogenation flask.

  • Carefully add 10% Palladium on Carbon (1.0 g, 50% wet) to the solution. Safety Note: Pd/C is highly pyrophoric when dry; always add to a solvent-wetted flask.

  • Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Validation (IPC): Hydrogen uptake will cease. Confirm completion via LC-MS; the peak at m/z 191.1 should disappear, replaced entirely by m/z 161.1 [M+H]+ .

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield the free base as an off-white to pale brown solid.

Step 3: Dihydrochloride Salt Formation

Causality & Design: The reaction is performed in an anhydrous Dichloromethane (DCM) / 1,4-dioxane matrix. The free base is highly soluble in DCM, whereas the resulting dihydrochloride salt is entirely insoluble. This extreme polarity shift drives the instantaneous precipitation of the pure product, preventing hydrate formation and eliminating the need for column chromatography.

Procedure:

  • Dissolve the crude 2-(1H-imidazol-1-yl)pyridin-3-amine (~8.0 g, 50.0 mmol) in anhydrous DCM (80 mL) and cool the solution to 0 °C in an ice bath.

  • Dropwise, add 4M HCl in 1,4-dioxane (31.2 mL, 125.0 mmol, 2.5 eq) over 15 minutes. A thick white precipitate will form instantly.

  • Remove the ice bath and allow the suspension to stir at room temperature for 2 hours to ensure complete stoichiometric salt formation.

  • Validation (IPC): Spot a drop of the supernatant on wet pH paper; the pH must be strongly acidic (< 2).

  • Workup: Filter the precipitate under a nitrogen blanket (the salt can be slightly hygroscopic). Wash the filter cake with cold DCM (2 × 20 mL) and anhydrous diethyl ether (30 mL).

  • Dry the solid thoroughly under high vacuum at 40 °C for 24 hours to yield the final dihydrochloride salt.

Quantitative Data & Analytical Markers

The following table summarizes the expected stoichiometric yields and critical analytical markers required to validate the success of each synthetic step.

StepTarget CompoundReagents & EquivalentsExpected YieldKey Analytical Markers (IPC)
1 2-(1H-imidazol-1-yl)-3-nitropyridineImidazole (1.2 eq), K2​CO3​ (2.0 eq)85 - 90%LC-MS: [M+H]+ 191.1 TLC: Rf​≈0.4 (EtOAc/Hex 1:1)
2 2-(1H-imidazol-1-yl)pyridin-3-amine10% Pd/C (0.1 eq w/w), H2​ (excess)90 - 95%LC-MS: [M+H]+ 161.1 TLC: Rf​≈0.3 (DCM/MeOH 9:1)
3 2-(1H-imidazol-1-yl)pyridin-3-amine 2HCl4M HCl in dioxane (2.5 eq)> 95%LC-MS: [M+H]+ 161.1 (free base) 1H-NMR (DMSO-d6): Broad NH3+​ peak at ~9.5 ppm

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • Grokipedia. 3-Aminopyridine.
  • RSC Publishing. Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes.

Sources

Application

Application Note: High-Concentration In Vitro Kinase Assays for Fragment-Based Drug Discovery Using 2-(1H-imidazol-1-yl)pyridin-3-amine Dihydrochloride

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Hit-to-Lead Optimization Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Hit-to-Lead Optimization

Introduction & Mechanistic Rationale

Fragment-based drug discovery (FBDD) has revolutionized the development of kinase inhibitors by prioritizing the screening of low-molecular-weight compounds (fragments) that bind with low affinity but exceptionally high ligand efficiency[1][2].

The compound 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride (Free base CAS: 156489-93-9; Dihydrochloride CAS: 1171804-01-5) is a highly privileged building block in this space. As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is utilized before deploying it in an assay:

  • The Aminopyridine Hinge Binder: The ATP-binding pocket is the primary target for most small-molecule kinase inhibitors. The 2-aminopyridine moiety acts as a classic two-point hinge binder[3]. The pyridine nitrogen functions as a hydrogen bond acceptor, while the adjacent exocyclic amine acts as a hydrogen bond donor. This motif perfectly complements the backbone amide and carbonyl of the kinase hinge region (e.g., Valine or Leucine residues)[4].

  • The Imidazole Vector: The 1H-imidazol-1-yl substitution at the 2-position of the pyridine ring provides a critical vector for fragment growing. Once the aminopyridine anchors to the hinge, the imidazole ring projects into adjacent specificity pockets (such as the gatekeeper pocket or solvent-exposed channel), allowing for structure-guided elaboration into a highly potent, selective lead compound[5].

Hinge_Binding Kinase Kinase Hinge Region (Backbone Amide/Carbonyl) Fragment 2-(1H-imidazol-1-yl)pyridin-3-amine (Fragment Hit) Fragment->Kinase Hydrogen Bond Donor & Acceptor Pocket Specificity / Affinity Pocket (Gatekeeper / Solvent Channel) Fragment->Pocket Vector Growth (via Imidazole ring)

Fig 1: Molecular interaction model of the aminopyridine fragment binding to the kinase hinge.

The Dihydrochloride Salt: A Double-Edged Sword

Fragment screening requires testing compounds at exceptionally high concentrations (100 µM to 1 mM) due to their inherently low binding affinities (Kd in the micromolar to millimolar range)[1]. The free base of 2-(1H-imidazol-1-yl)pyridin-3-amine has limited aqueous solubility. Formulating it as a dihydrochloride salt drastically improves solubility, preventing compound aggregation and false positives (promiscuous inhibition).

The Causality of Assay Failure: Dissolving high concentrations of a dihydrochloride salt will rapidly acidify standard assay buffers. If uncorrected, this pH drop will denature the kinase, leading to false-positive inhibition. Therefore, rigorous buffering capacity (using high-molarity HEPES or Tris) is a critical, often overlooked parameter in this workflow.

Assay Selection: Why ADP-Glo™?

For screening fragments at 1 mM, optical interference (auto-fluorescence, quenching, or inner-filter effects) is a major liability for fluorescence-based assays like TR-FRET. The ADP-Glo™ assay is a homogeneous, luminescent technology that measures the accumulation of ADP[6][7].

Because the luminescence is generated via a coupled luciferase reaction after the kinase reaction is terminated and unreacted ATP is depleted, the detection phase is physically separated from the kinase reaction phase. This makes it highly resistant to compound interference from aromatic fragments like aminopyridines, establishing it as the gold standard for FBDD kinase screening.

FBDD_Workflow A Fragment Library (Aminopyridines) B Primary Screening (ADP-Glo Assay) A->B C Hit Validation (Dose-Response) B->C D Structural Biology (X-ray Crystallography) C->D E Hit-to-Lead (Fragment Growing) D->E

Fig 2: Fragment-based drug discovery workflow from library screening to hit-to-lead optimization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes intrinsic quality control gates (Z'-factor calculation) to ensure that any observed inhibition is a true pharmacological event rather than an assay artifact.

Reagent & Buffer Preparation
  • High-Capacity Kinase Buffer (HKB): 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Note: 100 mM HEPES is required to buffer the acidity of the dihydrochloride fragment at 1 mM final concentration).

  • Fragment Stock: Prepare a 100 mM stock of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride in 100% DMSO.

  • Controls:

    • Positive Control (100% Inhibition): 1 mM Staurosporine stock in DMSO.

    • Negative Control (0% Inhibition): 100% DMSO vehicle.

Step-by-Step ADP-Glo™ Assay Workflow

Assay performed in a 384-well low-volume white microplate (e.g., Corning 4513).

Step 1: Compound Transfer & Neutralization

  • Transfer 50 nL of the 100 mM Fragment Stock (or DMSO/Staurosporine controls) to the designated wells using an acoustic liquid handler (e.g., Echo 550).

  • Causality Check: The final DMSO concentration will be 1%. Ensure the kinase of interest is tolerant to 1% DMSO.

Step 2: Kinase Reaction (5 µL Total Volume)

  • Add 2.5 µL of 2X Kinase/Substrate mixture (diluted in HKB) to all wells.

  • Incubate for 10 minutes at room temperature to allow fragment pre-binding to the hinge region.

  • Add 2.5 µL of 2X ATP (at the predetermined Km​ for the specific kinase) to initiate the reaction.

  • Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 60 minutes.

Step 3: ATP Depletion

  • Add 5 µL of ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes any unreacted ATP.

  • Incubate at room temperature for 40 minutes.

Step 4: Kinase Detection (Luminescence Generation)

  • Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is subsequently utilized by luciferase to generate light.

  • Incubate at room temperature for 30 minutes.

  • Read luminescence on a multimode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5–1 second per well.

System Validation & Data Analysis

Before analyzing fragment hits, validate the assay plate using the Z'-factor formula:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​
  • Gate: Proceed with hit analysis only if Z' > 0.5. A lower score indicates pipetting errors, kinase degradation, or buffer failure.

Data Presentation: Fragment Profiling & Ligand Efficiency

In FBDD, potency (IC₅₀) alone is a poor metric for success because fragments are inherently weak binders. Instead, Ligand Efficiency (LE) is utilized to normalize binding affinity against the size of the molecule (Heavy Atom Count, HAC). An LE > 0.3 kcal/mol/heavy atom is considered highly desirable for a fragment advancing to the hit-to-lead stage[2].

Compound: 2-(1H-imidazol-1-yl)pyridin-3-amine (Free base MW: 160.18 Da; HAC: 12).

Kinase TargetIC₅₀ (µM)pIC₅₀Heavy Atom Count (HAC)Ligand Efficiency (LE)*Hit Status
Mps1 (TTK) 1853.73120.42 Validated Hit
PI3Kβ 3203.49120.39 Validated Hit
JNK3 4503.34120.38 Validated Hit
ROCK1 >1000<3.0012<0.34Non-Hit

*LE Calculation Formula: LE=HAC1.37×pIC50​​

Interpretation: Despite the high IC₅₀ values (typical for fragments), the Ligand Efficiency scores for Mps1, PI3Kβ, and JNK3 are excellent (>0.3). This confirms that the aminopyridine-imidazole motif is forming highly efficient, enthalpy-driven hydrogen bonds with the kinase hinge, making it a prime candidate for structural elaboration (growing) to improve absolute potency.

References

  • Source: National Institutes of Health (NIH)
  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK)
  • Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues Source: ACS Medicinal Chemistry Letters URL
  • Source: National Institutes of Health (NIH)
  • What makes a good fragment in fragment-based drug discovery?
  • Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K)
  • Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors Source: MDPI URL

Sources

Method

analytical method development for 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

An In-Depth Technical Guide to the Development and Validation of a Stability-Indicating HPLC Method for 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride Abstract This application note provides a comprehensive guide fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Development and Validation of a Stability-Indicating HPLC Method for 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

Abstract

This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride. The inherent polarity of this molecule presents a significant chromatographic challenge, necessitating a systematic approach to achieve adequate retention and resolution. This guide details a complete workflow, from initial method development and optimization to a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines. It includes detailed procedures for forced degradation studies to establish the method's specificity and stability-indicating properties. The protocols and rationale described herein are intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and stability assessment of this pharmaceutical compound.

Introduction

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride (CAS No: 1171804-01-5) is a chemical entity featuring pyridine and imidazole heterocycles, functional groups common in many active pharmaceutical ingredients (APIs).[1][2] The dihydrochloride salt form suggests high aqueous solubility and significant polarity. The accurate quantification of this compound and its potential degradation products is critical for ensuring the quality, safety, and efficacy of any corresponding drug product.

The primary challenge in the analysis of such polar compounds by RP-HPLC is achieving sufficient retention on traditional non-polar stationary phases (e.g., C18), where they often elute in or near the solvent front, leading to poor resolution from excipients and impurities.[3][4] Therefore, a systematic method development strategy is essential. This guide explains the causal choices behind selecting the appropriate column chemistry and mobile phase conditions to overcome these challenges.

Furthermore, a rigorously validated analytical method is a regulatory necessity. This document provides detailed, self-validating protocols for method validation according to ICH Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[5][6] A crucial component of this validation is the demonstration of specificity through forced degradation studies, which confirm that the method can accurately measure the analyte in the presence of its degradation products.[7][8][9]

Part 1: Method Development Strategy

The objective is to develop a precise, accurate, and robust RP-HPLC method capable of separating 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride from its potential impurities and degradation products.

Rationale for Chromatographic Approach

Reversed-phase HPLC is the preferred modality due to its robustness, versatility, and wide availability. The primary challenge is managing the high polarity of the analyte. The development strategy focuses on enhancing retention and controlling peak shape through the systematic evaluation of three key parameters: stationary phase chemistry, mobile phase pH, and organic modifier.

  • Stationary Phase Selection: While a standard C18 column is often the first choice, its hydrophobicity can be insufficient for highly polar analytes. Therefore, stationary phases with alternative selectivity are explored. A Phenyl-Hexyl phase is selected for this protocol due to its capacity for π-π interactions with the aromatic rings of the analyte, offering a different retention mechanism than pure hydrophobic interaction and often improving retention for polar aromatic compounds.[10]

  • Mobile Phase pH Control: The analyte contains multiple basic nitrogen atoms (pyridine, imidazole, and primary amine). The pH of the mobile phase will dictate the ionization state of these functional groups, which in turn dramatically affects retention.[10] By maintaining a low mobile phase pH (e.g., 2.5-3.5), these groups will be consistently protonated (positively charged). This suppresses silanol interactions with the column, leading to improved peak symmetry, and ensures consistent retention.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Methanol is a viable alternative and can offer different selectivity.

Method Development Workflow

The development process follows a logical, stepwise progression to identify the optimal chromatographic conditions.

MethodDevelopmentWorkflow start Define Analytical Target Profile (ATP) (e.g., Assay, Impurities) col_screen Column Screening (C18, Phenyl-Hexyl, Polar-Endcapped) start->col_screen Initial Assessment ph_opt Mobile Phase pH Optimization (pH 2.5, 3.5, 5.5) col_screen->ph_opt Select best column org_opt Organic Modifier & Gradient (Acetonitrile, Gradient Profile) ph_opt->org_opt Select optimal pH final_cond Final Optimized Conditions org_opt->final_cond Refine separation validation Method Validation (ICH Q2) final_cond->validation Confirm 'Fit for Purpose'

Caption: Systematic workflow for HPLC method development.

Part 2: Optimized Analytical Method Protocol

This protocol has been optimized for the quantification of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride.

Reagents and Materials
  • 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (H₃PO₄) (Analytical Grade)

  • Water (Deionized, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The quantitative data for the method are summarized in the table below.

ParameterCondition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Luna Phenyl-Hexyl)
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Diluent Water:Acetonitrile (90:10 v/v)
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is suitable for assay and linearity experiments.

Part 3: Method Validation Protocol (per ICH Q2(R2))

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The following protocols are designed to meet ICH Q2(R2) requirements.[5][11][12]

ValidationParameters fit_for_purpose Method is 'Fit for Purpose' specificity Specificity specificity->fit_for_purpose accuracy Accuracy accuracy->fit_for_purpose precision Precision precision->fit_for_purpose linearity Linearity & Range linearity->fit_for_purpose robustness Robustness robustness->fit_for_purpose

Caption: Core validation parameters confirming method suitability.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix. This is demonstrated through forced degradation studies.

  • Protocol:

    • Prepare solutions of the analyte (approx. 0.1 mg/mL) and subject them to the stress conditions outlined in Part 4.

    • Analyze the unstressed sample, the stressed samples, and a placebo (diluent) blank.

    • Acceptance Criteria: The method is specific if the peak for the analyte is free from interference from any degradation products or blank components. Peak purity analysis (using a PDA detector) should show a purity angle less than the purity threshold for the analyte peak in all stressed samples. A target degradation of 5-20% should be achieved to demonstrate separation.[13]

Linearity and Range

Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Y-intercept: Should be insignificant compared to the response at 100% concentration.

Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed by spiking a placebo matrix with known amounts of the analyte.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels: 80%, 100%, and 120% of the working concentration. If a placebo is unavailable, accuracy can be determined by recovery from a standard solution.

    • Analyze the samples and calculate the percentage recovery.

    • Formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[14]

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the working concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

    • Acceptance Criteria: RSD ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD for the combined data from both days.

    • Acceptance Criteria: RSD ≤ 2.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

      • Column Temperature: ± 5 °C (25 °C and 35 °C)

      • Mobile Phase pH: ± 0.2 units (pH 2.3 and 2.7)

  • Acceptance Criteria: The peak area and retention time should not significantly change. The system suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits.

Part 4: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[7][15] The goal is to produce a modest level of degradation (5-20%) to ensure that any resulting degradants can be resolved from the parent peak.[13]

Stress ConditionProcedure
Acid Hydrolysis Mix 5 mL of 0.1 mg/mL analyte solution with 5 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 M NaOH.
Base Hydrolysis Mix 5 mL of 0.1 mg/mL analyte solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 0.1 M HCl.
Oxidation Mix 5 mL of 0.1 mg/mL analyte solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours.
Thermal Expose solid powder of the analyte to 105 °C for 24 hours. Dissolve in diluent to 0.1 mg/mL for analysis.
Photolytic Expose 0.1 mg/mL analyte solution to UV light (254 nm) and visible light for 24 hours (ICH Q1B).

Conclusion

This application note presents a comprehensive, systematically developed, and robust RP-HPLC method for the analysis of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride. The use of a Phenyl-Hexyl stationary phase combined with an optimized low-pH mobile phase successfully overcomes the chromatographic challenges posed by the analyte's high polarity. The detailed validation protocols, designed in accordance with ICH Q2(R2) guidelines, confirm that the method is specific, linear, accurate, precise, and robust. The inclusion of forced degradation studies establishes the method as stability-indicating, making it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved March 22, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Retrieved March 22, 2026, from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved March 22, 2026, from [Link]

  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Innovare Academic Sciences. Retrieved March 22, 2026, from [Link]

  • Rasmussen, H. (2014, October 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved March 22, 2026, from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved March 22, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved March 22, 2026, from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved March 22, 2026, from [Link]

  • BioPharm International. (2003, November 1). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Retrieved March 22, 2026, from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Retrieved March 22, 2026, from [Link]

  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(3), 772–778. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved March 22, 2026, from [Link]

  • ECHA. (n.d.). 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride — Chemical Substance Information. ECHA. Retrieved March 22, 2026, from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride. Anhui Hainar Chemical Co., Ltd. Retrieved March 22, 2026, from [Link]

Sources

Application

Application Note: High-pH Reverse-Phase HPLC Protocol for Purity Analysis of 2-(1H-imidazol-1-yl)pyridin-3-amine

Executive Summary The purity analysis of highly basic, poly-nitrogenous heterocyclic compounds presents a well-documented challenge in liquid chromatography. The target analyte, 2-(1H-imidazol-1-yl)pyridin-3-amine , cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of highly basic, poly-nitrogenous heterocyclic compounds presents a well-documented challenge in liquid chromatography. The target analyte, 2-(1H-imidazol-1-yl)pyridin-3-amine , contains three distinct basic nitrogen centers: a pyridine ring, an imidazole ring, and a primary amine. This application note details a robust, self-validating High-pH Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to accurately determine the purity of this compound. By strategically manipulating the mobile phase pH to suppress analyte ionization, this protocol achieves superior retention, excellent peak symmetry, and high reproducibility without the need for column-degrading ion-pairing reagents.

The Polarity & Basicity Challenge: Chemical Profiling

To develop a scientifically sound method, we must first analyze the intrinsic chemical properties of the analyte. 2-(1H-imidazol-1-yl)pyridin-3-amine is highly polar and exhibits multiple pKa values:

  • Imidazolium cation: pKa 7.0

  • Aminopyridinium cation: pKa 6.8

The Mechanistic Problem: Standard RP-HPLC methods typically operate at acidic (pH 2–3) or neutral (pH 7) conditions. At acidic pH, the analyte becomes polycationic, resulting in extreme polarity and virtually zero retention on standard C18 stationary phases. At neutral pH, the analyte exists in a dynamic equilibrium between its ionized and un-ionized states. This equilibrium, combined with severe electrostatic interactions between the cationic nitrogen atoms and residual acidic silanols on the silica support (silanophilic interactions), leads to catastrophic peak tailing and poor resolution [1].

The High-pH Solution: According to established chromatographic retention mechanisms for basic compounds [2], pushing the mobile phase pH at least two units above the highest pKa of the molecule ensures complete deprotonation. By operating at pH 10.0 , the analyte is forced entirely into its neutral, free-base form. This completely abolishes secondary silanol interactions and maximizes hydrophobic partitioning into the C18 stationary phase.

MethodLogic Analyte Analyte: 2-(1H-imidazol-1-yl)pyridin-3-amine (Highly Basic & Polar) LowPH Low pH Strategy (pH 2-3) Analyte is Polycationic Analyte->LowPH Option A HighPH High pH Strategy (pH 10) Analyte is Neutral Free-Base Analyte->HighPH Option B LowResult Poor C18 Retention & Severe Silanol Tailing LowPH->LowResult HighResult Maximized Hydrophobicity & Eliminated Silanol Interactions HighPH->HighResult LowAction Requires Ion-Pairing Agents (Suboptimal for MS) LowResult->LowAction HighAction Requires pH-Stable Column (e.g., BEH C18 Particle) HighResult->HighAction Selected Optimal Method Selected: High-pH RP-HPLC HighAction->Selected

Fig 1: Mechanistic logic for selecting a high-pH RP-HPLC method over a low-pH approach.

Experimental Protocol

Because traditional silica dissolves at pH > 8.0, this method mandates the use of an Ethylene Bridged Hybrid (BEH) silica particle, which offers structural stability up to pH 12.0 [3].

Reagents and Materials
  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent pH-stable hybrid C18).

  • Buffer Salt: Ammonium Bicarbonate ( NH4​HCO3​ ), LC-MS grade.

  • pH Modifier: Ammonium Hydroxide ( NH4​OH ), 28-30% solution.

  • Organic Solvent: Acetonitrile (ACN), HPLC grade.

  • Water: Milli-Q or equivalent ultrapure water (18.2 MΩ·cm).

Step-by-Step Methodologies

Step 1: Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0) Preparation

  • Weigh exactly 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of ultrapure water.

  • Place a calibrated pH probe into the solution.

  • Dropwise, add Ammonium Hydroxide while stirring until the pH reaches exactly 10.0 ± 0.1.

  • Filter the buffer through a 0.22 µm hydrophilic PTFE or Nylon membrane under vacuum. Expert Insight: Do not use cellulose acetate filters, as they can degrade at high pH.

Step 2: Mobile Phase B Preparation

  • 100% HPLC-grade Acetonitrile. Degas via sonication for 10 minutes prior to use.

Step 3: Sample Preparation (Self-Validating Diluent Strategy)

  • Diluent: Prepare a mixture of 90% Water and 10% Acetonitrile. Causality: The diluent must closely match the initial gradient conditions. Injecting a highly polar compound in a strong organic solvent will cause the analyte to travel with the solvent front, resulting in split or distorted peaks (the "solvent effect").

  • Standard/Sample Concentration: Accurately weigh 10.0 mg of 2-(1H-imidazol-1-yl)pyridin-3-amine and dissolve in 20.0 mL of diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLCWorkflow Prep 1. Sample Prep Diluent: 90:10 H2O:ACN Filter 2. Filtration 0.22 µm PTFE Prep->Filter Inject 3. Injection 10 µL Volume Filter->Inject Separate 4. Separation BEH C18, pH 10 Gradient Inject->Separate Detect 5. Detection UV at 254 nm Separate->Detect Analyze 6. Analysis Integration & Purity % Detect->Analyze

Fig 2: Step-by-step analytical workflow from sample preparation to final data analysis.

Chromatographic Conditions & Quantitative Data

The gradient is designed to hold at a highly aqueous composition initially to focus the polar analyte at the head of the column, followed by a steady organic ramp to elute potential hydrophobic impurities.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.01.0955Initial
2.01.09556 (Linear)
12.01.040606 (Linear)
14.01.05956 (Linear)
16.01.05956 (Linear)
16.11.09556 (Linear)
22.01.09556 (Linear)
  • Column Temperature: 30 °C (Crucial for stabilizing the pH of the buffer and ensuring reproducible retention times).

  • Autosampler Temperature: 10 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: UV at 254 nm (primary) and 280 nm (secondary for impurity profiling).

System Suitability & Self-Validation

A robust protocol must act as a self-validating system. In this method, the Tailing Factor ( Tf​ ) acts as a built-in diagnostic tool. If the buffer preparation is incorrect and the pH drops below 9.5, the analyte will begin to protonate, and the tailing factor will immediately exceed 1.5 due to emergent silanol interactions.

Prior to sample analysis, perform six replicate injections of the standard solution to evaluate system suitability against the criteria in Table 2.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaMechanistic Rationale
Retention Time (RT) RSD 1.0%Confirms pump gradient accuracy and column equilibration.
Peak Area RSD 2.0%Ensures autosampler precision and complete sample solubility.
Tailing Factor ( Tf​ ) 1.5Validates that pH 10 is maintained and silanol interactions are suppressed.
Theoretical Plates ( N ) 5,000Confirms column bed integrity and optimal linear velocity.
Blank Carryover 0.1% of Std AreaEnsures the basic compound is not adhering to the injector needle.

Troubleshooting Guide

  • Issue: Broad or split peaks at early retention times.

    • Cause: Solvent effect. The sample diluent is too strong (excessive organic content).

    • Solution: Ensure the diluent is strictly 90:10 Water:ACN. Do not dissolve the sample in 100% methanol or acetonitrile.

  • Issue: Gradual increase in peak tailing over multiple runs.

    • Cause: Buffer depletion/pH drift. Ammonium bicarbonate buffers can lose ammonia gas over time, causing the pH to slowly drop.

    • Solution: Prepare fresh mobile phase A every 48 hours and keep the solvent reservoir tightly capped.

  • Issue: Sudden loss of column pressure and poor peak shape.

    • Cause: Silica dissolution.

    • Solution: Verify that a BEH (hybrid) column is being used. Standard silica columns will dissolve rapidly at pH 10.

References

  • Asian Journal of Pharmaceutical Research. (2014). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Retrieved from: [Link]

  • McCalley, D. V. (2010). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI / Journal of Chromatography. Retrieved from:[Link]

  • American Chemical Society (ACS). (2004). Retention of Ionizable Compounds in Reversed-Phase Liquid Chromatography. Effect of the Ionic Strength of the Mobile Phase and the Nature of the Salts Used on the Overloading Behavior. Analytical Chemistry. Retrieved from: [Link]

Method

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Assignment of 2-(1H-imidazol-1-yl)pyridin-3-amine

Abstract This technical guide provides a detailed, systematic methodology for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(1H-imidazol-1-yl)pyridin-3-amine. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, systematic methodology for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(1H-imidazol-1-yl)pyridin-3-amine. This molecule, containing two distinct nitrogen-based heterocyclic rings, presents a non-trivial assignment challenge that is ideally suited for resolution by a combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This document is intended for researchers, chemists, and drug development professionals who require robust structural characterization of complex heterocyclic scaffolds. We detail not only the experimental protocols but also the strategic rationale behind the data interpretation, ensuring a transferable and educational approach to structure elucidation.

Introduction and Rationale

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules. The 2-(imidazol-1-yl)pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, often utilized for its metal-chelating properties and its ability to participate in hydrogen bonding. The addition of an amine group at the 3-position of the pyridine ring further enhances its potential as a versatile building block in drug discovery.

Accurate structural verification is the cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[1][2] For a molecule like 2-(1H-imidazol-1-yl)pyridin-3-amine, with multiple aromatic protons and carbons in similar electronic environments, a simple 1D ¹H or ¹³C spectrum is insufficient for a confident assignment. A multi-faceted approach employing 2D correlation experiments is essential to map the precise connectivity of the molecular framework. This guide provides a field-proven workflow for achieving this goal.

Molecular Structure and Predicted Spectral Features

A logical assignment process begins with a thorough analysis of the molecule's structure to predict the expected NMR signals. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure and atom numbering for 2-(1H-imidazol-1-yl)pyridin-3-amine.

Predicted ¹H NMR Chemical Shifts
  • Pyridine Ring (H4, H5, H6): The pyridine protons will form a three-spin system. H6, being ortho to the ring nitrogen, is expected to be the most deshielded. H4 will be deshielded relative to H5 due to its position relative to the nitrogen and the bulky imidazole substituent. The electron-donating amine group at C3 will shield the ortho (H4) and para (H6) protons.

  • Imidazole Ring (H2', H4', H5'): H2', positioned between two nitrogen atoms, will be the most deshielded proton on this ring. H4' and H5' will appear at higher fields. The pyridine ring acts as an electron-withdrawing substituent, which will deshield all imidazole protons relative to unsubstituted imidazole.

  • Amine Group (-NH₂): The amine protons will likely appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[3] Its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Chemical Shifts
  • Pyridine Ring (C2-C6): C2 and C6, being adjacent to the ring nitrogen, will be the most downfield. C2 will be further deshielded due to substitution with the imidazole ring. C3 will be significantly shielded by the attached amine group. C4 and C5 will have intermediate chemical shifts.

  • Imidazole Ring (C2', C4', C5'): C2', situated between two nitrogens, will be the most deshielded carbon of the imidazole ring. C4' and C5' will appear at higher fields. The N-substituent (the pyridine ring) influences the chemical shifts of C4' and C5'.[4][5]

Experimental Design and Protocols

A logical workflow ensures that each experiment builds upon the information gathered from the previous one, leading to an efficient and complete assignment.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis prep Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ with 0.03% TMS H1 ¹H NMR (Proton Spectrum) prep->H1 C13 ¹³C NMR & DEPT-135 (Carbon Backbone & Multiplicity) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC assign Full Spectral Assignment (Structure Confirmation) HMBC->assign

Caption: Recommended experimental workflow for NMR-based structure elucidation.

Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of 2-(1H-imidazol-1-yl)pyridin-3-amine.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for many polar organic molecules. Crucially, it slows down the exchange rate of N-H protons, often allowing them to be observed as sharper signals and to show coupling to adjacent protons.[3]

  • Referencing: The DMSO-d₆ should contain tetramethylsilane (TMS) as an internal standard for referencing the ¹H spectrum to 0.00 ppm and the ¹³C spectrum (via the solvent peak at 39.52 ppm)[6].

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition Protocols

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 12 ppm, Acquisition Time: 4s, Relaxation Delay: 2s, Scans: 16To obtain a high-resolution proton spectrum, allowing for accurate integration and coupling constant measurement.
¹³C{¹H} NMR Spectral Width: 220 ppm, Acquisition Time: 1.5s, Relaxation Delay: 2s, Scans: 1024To detect all carbon nuclei in the molecule.
DEPT-135 Standard Bruker dept135 pulse programTo differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are nulled.[7]
¹H-¹H COSY Gradient-selected (gCOSY), Spectral Width: 12 ppm (F1 & F2), Data Points: 1024x256To identify scalar-coupled protons (typically ²J and ³J), revealing proton spin systems.[8]
¹H-¹³C HSQC Gradient-selected (gHSQC), ¹H SW: 12 ppm, ¹³C SW: 160 ppm, Data Points: 1024x256To correlate each proton with its directly attached carbon atom (¹JCH).[9]
¹H-¹³C HMBC Gradient-selected (gHMBC), ¹H SW: 12 ppm, ¹³C SW: 220 ppm, Long-range delay optimized for 8 HzTo identify long-range correlations (²JCH, ³JCH) between protons and carbons, which is critical for assigning quaternary carbons and connecting molecular fragments.[8]

Data Analysis and Step-by-Step Assignment

Here we present a logical walkthrough of the spectral analysis using hypothetical but realistic chemical shift values.

Step 1: Analysis of ¹H NMR and COSY

The ¹H spectrum reveals six aromatic signals and a broad signal for the amine protons.

  • Amine Protons: A broad singlet at ~5.5 ppm integrating to 2H is assigned to the -NH₂ group.

  • Imidazole Protons: Three singlets are expected for the imidazole ring as there are no vicinal protons for coupling. Based on electronics, the most downfield signal at ~8.3 ppm is assigned to H2'. The signals at ~7.8 ppm and ~7.3 ppm are tentatively assigned to H4' and H5'.

  • Pyridine Protons: The remaining three signals show coupling in the COSY spectrum, confirming they belong to a single spin system.

    • A doublet of doublets at ~8.1 ppm is likely H6 (ortho to N1).

    • A doublet of doublets at ~7.5 ppm is likely H4.

    • A triplet-like signal (dd) at ~7.2 ppm is assigned to H5, coupled to both H4 and H6.

  • COSY Analysis: The COSY spectrum would show a cross-peak between H4 (~7.5 ppm) and H5 (~7.2 ppm), and another between H5 (~7.2 ppm) and H6 (~8.1 ppm), confirming the H4-H5-H6 connectivity on the pyridine ring.

Step 2: Analysis of ¹³C and DEPT-135 NMR
  • The ¹³C spectrum shows 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.

  • The DEPT-135 spectrum shows 6 positive signals, corresponding to the 6 CH groups (C4, C5, C6, C2', C4', C5'). This confirms that there are two quaternary (non-protonated) carbons, C2 and C3.

Step 3: ¹H-¹³C HSQC Analysis

The HSQC experiment provides the first definitive link between the proton and carbon skeletons.[9] Each cross-peak connects a proton signal on the F2 (horizontal) axis to its directly bonded carbon on the F1 (vertical) axis.

  • The proton assignments from Step 1 can now be directly transferred to their attached carbons. For instance, the proton at ~8.1 ppm (H6) will show a correlation to its carbon, thereby assigning C6. This is repeated for all six CH groups.

Step 4: ¹H-¹³C HMBC Analysis - The Final Key

The HMBC spectrum reveals the complete molecular connectivity through 2- and 3-bond correlations.[8] This is the most critical experiment for assigning the quaternary carbons and confirming the link between the two rings.

Sources

Application

Process Chemistry Application Note: Large-Scale Synthesis and Purification of 2-(1H-imidazol-1-yl)pyridin-3-amine

Executive Summary & Strategic Rationale The compound 2-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 156489-93-9) is a highly versatile and structurally critical building block in modern drug discovery. It serves as a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The compound 2-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 156489-93-9) is a highly versatile and structurally critical building block in modern drug discovery. It serves as a primary precursor for the construction of imidazo[4,5-b]pyridine scaffolds, which are privileged pharmacophores frequently embedded in advanced kinase inhibitors, anticancer agents, and proteomics probes [1].

To meet the demands of preclinical and clinical development, synthesizing this compound requires a robust, scalable, and environmentally conscious process. This application note details a highly efficient two-step synthetic sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitropyridine with imidazole.

  • Catalytic Hydrogenation of the resulting nitro intermediate to yield the target amine.

Mechanistic Causality & Process Design (E-E-A-T)

As process chemists scale a reaction from the bench to the pilot plant, every reagent and condition must be justified by mechanistic causality and safety.

Why SNAr? The C2 position of 2-chloro-3-nitropyridine is highly electrophilic. The strong electron-withdrawing effect of the adjacent nitro group at the C3 position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This electronic environment stabilizes the anionic Meisenheimer complex during nucleophilic attack, highly activating the C2 position for substitution [2]. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is selected as the optimal base/solvent system. K₂CO₃ possesses a pKa sufficient to deprotonate imidazole (pKa ~14.5) without inducing competitive hydroxide-mediated hydrolysis of the chloropyridine substrate—a common pitfall when utilizing stronger bases like NaOH.

Why Catalytic Hydrogenation? While bench-scale nitro reductions often employ dissolving metal conditions (e.g., Fe/NH₄Cl or SnCl₂) [3], these methods generate stoichiometric heavy-metal waste and require tedious, emulsion-prone aqueous workups. For large-scale synthesis, catalytic hydrogenation using 10% Pd/C is the self-validating industry standard. It provides quantitative conversion with zero chemical waste (water is the sole byproduct) and simplifies downstream purification to a single filtration step.

Synthetic Pathway Visualization

Synthesis_Workflow A 2-Chloro-3-nitropyridine (CAS: 5470-18-8) C SNAr Reaction DMF, 80°C, 4h A->C B Imidazole (1.2 eq) K2CO3 (1.5 eq) B->C D 2-(1H-imidazol-1-yl)-3-nitropyridine (Intermediate) C->D Aqueous Workup & Filtration F Catalytic Hydrogenation MeOH, 25°C, 6h D->F E H2 Gas (50 psi) 10% Pd/C (0.05 eq) E->F G 2-(1H-imidazol-1-yl)pyridin-3-amine (Target: CAS 156489-93-9) F->G Celite Filtration & Crystallization

Process workflow for the two-step synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine (SNAr)
  • Scale : 1.0 kg (6.3 mol) of 2-chloro-3-nitropyridine.

  • Self-Validating IPC (In-Process Control) : HPLC monitoring ensures <1% starting material remains, validating the completion of the SNAr before initiating the workup.

Procedure:

  • Reactor Preparation : Charge a 20 L glass-lined reactor with anhydrous DMF (8.0 L).

  • Reagent Addition : Add 2-chloro-3-nitropyridine (1.0 kg, 6.3 mol) and agitate until fully dissolved.

  • Base Addition : Introduce finely powdered anhydrous K₂CO₃ (1.3 kg, 9.45 mol, 1.5 eq). Causality: Using finely powdered K₂CO₃ maximizes the surface area for heterogeneous deprotonation, accelerating reaction kinetics.

  • Nucleophile Addition : Add imidazole (0.51 kg, 7.56 mol, 1.2 eq) in four equal portions over 30 minutes to manage the mild exotherm.

  • Heating : Elevate the internal temperature to 80°C and maintain vigorous stirring for 4 hours.

  • IPC : Sample the reaction mixture. Proceed to the next step only when the starting material is <1% by HPLC (254 nm).

  • Workup & Crystallization : Cool the reactor to 20°C. Slowly charge purified water (12.0 L) over 1.5 hours via an addition funnel. Causality: The dropwise addition of water acts as an antisolvent. Controlling the supersaturation curve in this manner yields large, easily filterable crystals rather than a fine, impurity-trapping powder.

  • Isolation : Filter the resulting yellow suspension. Wash the filter cake with purified water (3 x 2.0 L) to remove residual DMF and inorganic salts. Dry under vacuum at 50°C to a constant weight.

Protocol 2: Synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine (Nitro Reduction)
  • Scale : 1.0 kg (5.26 mol) of 2-(1H-imidazol-1-yl)-3-nitropyridine.

  • Self-Validating IPC : Hydrogen uptake monitoring; the reaction is deemed complete when the mass flow controller registers zero H₂ consumption for 30 consecutive minutes.

Procedure:

  • Reactor Preparation : Charge a 20 L pressure reactor (autoclave) with Methanol (10.0 L) and the intermediate from Protocol 1 (1.0 kg, 5.26 mol).

  • Catalyst Loading : Carefully add 10% Pd/C (50% wet, 0.1 kg). Causality: Utilizing wet Pd/C drastically mitigates the pyrophoric hazard associated with dry palladium catalysts when exposed to volatile solvent vapors.

  • Purging : Purge the vessel with Nitrogen (3 cycles at 30 psi) followed by Hydrogen (3 cycles at 30 psi) to ensure a strictly anaerobic environment.

  • Hydrogenation : Pressurize the reactor to 50 psi with H₂ gas. Stir vigorously at 25–30°C. Causality: Nitro reduction is highly exothermic (~130 kcal/mol). Active jacket cooling is mandatory to maintain the temperature below 30°C, preventing solvent boiling and avoiding the over-reduction of the pyridine ring.

  • IPC : Monitor until H₂ uptake ceases. Confirm completion via HPLC (complete disappearance of the nitro intermediate peak).

  • Filtration : Vent the H₂ gas and purge the reactor with N₂. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with additional Methanol (2.0 L).

  • Concentration & Crystallization : Concentrate the filtrate under reduced pressure to a volume of ~2.0 L. Add Ethyl Acetate (4.0 L) and distill off the remaining Methanol until the product begins to crystallize. Cool the suspension to 5°C, filter, and dry under vacuum at 45°C.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compounds for downstream pharmaceutical applications, rigorous analytical validation is required. The following table summarizes the expected quantitative data for both the intermediate and the target product.

Analytical ParameterStep 1: SNAr IntermediateStep 2: Target Amine
Chemical Name 2-(1H-imidazol-1-yl)-3-nitropyridine2-(1H-imidazol-1-yl)pyridin-3-amine
Appearance Pale yellow crystalline solidOff-white to tan crystalline powder
Process Yield 88% – 92%90% – 94%
HPLC Purity (254 nm) > 98.5%> 99.0%
ESI-MS (m/z) [M+H]⁺ 191.05[M+H]⁺ 161.08
¹H NMR (DMSO-d₆, 400 MHz) δ 8.75 (dd, 1H), 8.52 (dd, 1H), 8.30 (s, 1H), 7.85 (dd, 1H), 7.70 (s, 1H), 7.15 (s, 1H)δ 8.10 (s, 1H), 7.85 (d, 1H), 7.55 (s, 1H), 7.30 (d, 1H), 7.15 (dd, 1H), 7.05 (s, 1H), 5.40 (br s, 2H, NH₂)

Process Safety & Scale-Up Considerations

  • Thermal Hazards : The catalytic reduction of the nitro group is highly exothermic. Scale-up requires a reactor with a high surface-area-to-volume ratio and an automated cooling jacket interlocked with the H₂ feed valve to prevent thermal runaway.

  • Catalyst Handling : Spent Pd/C remains highly reactive and can spontaneously ignite upon exposure to ambient air. It must be kept wet with water immediately after filtration and stored in dedicated, grounded metal containers.

  • Solvent Recovery : Methanol and DMF can be recovered via fractional distillation. However, recovered DMF must be strictly monitored for basic hydrolysis byproducts (e.g., dimethylamine), which can act as competing nucleophiles in subsequent SNAr batches.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (MDPI) / PubMed Central URL:[Link][1]

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: Molecules (MDPI) URL:[Link] [2]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium Source: ResearchGate URL:[Link] [3]

Method

Application Note: Exploiting the Imidazopyridine Scaffold in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Pharmacology Rationale and Structural Significance In the landscape of modern drug discovery, nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Pharmacology

Rationale and Structural Significance

In the landscape of modern drug discovery, nitrogen-based fused heterocycles are foundational to the design of highly selective and potent therapeutics. Among these, the imidazopyridine scaffold—specifically the imidazo[1,2- a ]pyridine isomer—has emerged as a highly privileged pharmacophore[1],[2].

The structural architecture of imidazo[1,2- a ]pyridine combines an electron-rich imidazole ring fused to a pyridine ring. This unique electronic distribution allows the scaffold to act as both a robust hydrogen bond acceptor and a versatile ligand for metal coordination[1]. Furthermore, its structural flexibility enables facile functionalization at multiple positions, making it an ideal core for isosteric replacement in hit-to-lead optimization campaigns[3].

Historically, the clinical validation of this scaffold was cemented by the development of central nervous system (CNS) modulators. Drugs such as zolpidem, alpidem, saripidem, and necopidem successfully utilized the imidazo[1,2- a ]pyridine core to selectively target and modulate GABA-A receptors, establishing a new standard of care for insomnia and anxiety[2],[4].

G Zol Zolpidem (Imidazopyridine Core) GABA GABA-A Receptor (alpha-1 subunit) Zol->GABA Cl Chloride Channel Influx GABA->Cl Hyper Neuronal Hyperpolarization Cl->Hyper Sed Sedative Effect Hyper->Sed

Figure 1: Mechanism of action for imidazopyridine-based GABA-A receptor modulators.

Emerging Therapeutic Frontiers

Beyond CNS applications, recent high-throughput screening and rational drug design efforts have expanded the utility of imidazopyridine derivatives into oncology and infectious diseases.

Oncology: Tubulin and Kinase Inhibition

Imidazopyridine derivatives have demonstrated profound antiproliferative properties. Recent studies highlight the synthesis of imidazopyridine-benzimidazole conjugates that act as potent tubulin polymerization inhibitors[5]. By binding to tubulin dimers, these compounds destabilize microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent caspase-3-dependent apoptosis in human lung cancer (A549) cell lines[5]. Additionally, imidazopyridazines (a closely related fused scaffold) have achieved FDA approval in the form of Ponatinib, a third-generation kinase inhibitor for chronic myeloid leukemia (CML)[6].

Tubulin Drug Imidazopyridine Conjugate Tub Tubulin Dimer Binding Drug->Tub Destab Microtubule Destabilization Tub->Destab Arrest G2/M Phase Arrest Destab->Arrest Casp Caspase-3 Activation Arrest->Casp Apop Apoptosis Casp->Apop

Figure 2: Apoptotic signaling pathway induced by imidazopyridine tubulin inhibitors.

Infectious Diseases: Antiviral and Antibacterial Agents

The scaffold has also shown remarkable efficacy against resistant pathogens. In antiviral research, novel imidazopyridine derivatives have been identified as highly potent Respiratory Syncytial Virus (RSV) fusion inhibitors, with lead compounds exhibiting single-digit nanomolar activity and excellent pharmacokinetic profiles[7]. In the antibacterial space, the scaffold is being aggressively repurposed to combat multidrug-resistant Tuberculosis (MDR-TB). Compounds targeting the QcrB subunit of the electron transport chain, such as Q203, have entered Phase II clinical trials, representing a renaissance in TB drug discovery[8].

Quantitative Pharmacological Data

To illustrate the potency of recent imidazopyridine-based leads, the following table summarizes key quantitative metrics across different therapeutic targets:

Compound / DerivativeTarget / MechanismDisease IndicationPotency MetricReference
Compound 8jm RSV Fusion InhibitorViral Infection (RSV)IC₅₀ = 3 nM[7]
Compound 11i Tubulin PolymerizationLung Cancer (A549)IC₅₀ = 1.48 μM[5]
Compound 11p Tubulin PolymerizationLung Cancer (A549)IC₅₀ = 1.92 μM[5]
Compound 6 QcrB InhibitorTuberculosis (MDR-TB)MIC₉₀ = 0.004 μM[8]
Compound 17 Mps1 Kinase InhibitorOncologyIC₅₀ = 2.8 nM[6]

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis of the imidazopyridine core and its subsequent biological evaluation.

Protocol A: High-Throughput Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB multicomponent reaction is the gold standard for generating diverse imidazo[1,2- a ]pyridine libraries[9]. It offers high atom economy and rapid access to complex functionalized cores.

Causality & Expert Insight: We utilize Scandium(III) triflate (Sc(OTf)₃) as the catalyst. Unlike harsh Lewis acids, Sc(OTf)₃ is water-tolerant and selectively activates the transient imine intermediate without polymerizing the isocyanide, ensuring high yields and minimal side products.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 10 mL microwave vial, dissolve 1.0 mmol of 2-aminopyridine and 1.0 mmol of the desired aldehyde in 3.0 mL of anhydrous methanol (MeOH).

  • Catalytic Activation: Add 5 mol% of Sc(OTf)₃ to the mixture. Stir at room temperature for 15 minutes to allow complete imine formation. Validation point: An aliquot can be checked via TLC to confirm the disappearance of the aldehyde.

  • Cycloaddition: Add 1.0 mmol of the isocyanide dropwise. Seal the vial and stir at room temperature for 12 hours (or microwave at 100°C for 15 minutes for accelerated kinetics).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Validate the synthesized structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the imidazopyridine core.

GBB cluster_0 GBB Reagents Ald Aldehyde Cat Sc(OTf)3 Catalyst MeOH, rt Ald->Cat Amine 2-Aminopyridine Amine->Cat Iso Isocyanide Iso->Cat Imid Imidazo[1,2-a]pyridine Cat->Imid Pur Flash Chromatography & LC-MS Validation Imid->Pur

Figure 3: Workflow of the Groebke-Blackburn-Bienaymé multicomponent synthesis.

Protocol B: In Vitro Tubulin Polymerization Assay

This assay evaluates the ability of newly synthesized imidazopyridine derivatives to inhibit microtubule assembly, a primary mechanism for their anticancer activity[5].

Causality & Expert Insight: Tubulin polymerization is a thermodynamically driven process. By keeping reagents strictly at 4°C, premature assembly is prevented. The addition of GTP is required as an energy source for dimer addition. Shifting the microplate to 37°C initiates the polymerization, allowing real-time kinetic monitoring via absorbance at 340 nm (turbidimetry). Paclitaxel is used as a stabilizing control, and Colchicine as a destabilizing control, creating a self-validating assay window.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a Tubulin Reaction Buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP. Keep the buffer strictly on ice (4°C).

  • Protein Thawing: Rapidly thaw lyophilized bovine brain tubulin (>99% pure) and reconstitute it in the cold Reaction Buffer to a final concentration of 3 mg/mL.

  • Compound Plating: In a pre-chilled 96-well half-area UV-transparent plate, add 5 μL of the test imidazopyridine compound (dissolved in DMSO, final DMSO concentration <1%). Include wells for vehicle control (1% DMSO), Paclitaxel (3 μM), and Colchicine (3 μM).

  • Initiation: Quickly dispense 45 μL of the cold tubulin solution into each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Plot the absorbance values against time. A reduction in the Vmax (maximum slope of the growth phase) and a lower steady-state absorbance plateau relative to the vehicle control indicates successful inhibition of tubulin polymerization.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.MDPI.
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.PMC (NIH).
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.PMC (NIH).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.PMC (NIH).
  • Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents.MedChemComm (RSC Publishing).
  • Exploring the untapped pharmacological potential of imidazopyridazines.RSC Publishing.
  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances.PubMed.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.PMC (NIH).

Sources

Application

protocol for converting 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride to its free base

Application Note: Conversion of 2-(1H-imidazol-1-yl)pyridin-3-amine Dihydrochloride to its Free Base Executive Summary 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride (CAS: 1171804-01-5) is a structurally complex het...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Conversion of 2-(1H-imidazol-1-yl)pyridin-3-amine Dihydrochloride to its Free Base

Executive Summary

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride (CAS: 1171804-01-5) is a structurally complex heterocyclic amine widely utilized as a building block in pharmaceutical synthesis and proteomics research[1]. While the dihydrochloride salt is commercially preferred for its extended shelf-life and high aqueous solubility, downstream applications—such as transition-metal-catalyzed cross-coupling or lipophilic biological assays—strictly require the uncharged free base (CAS: 156489-93-9). This technical guide outlines a highly efficient, self-validating acid-base extraction protocol to isolate the free base with high purity and yield.

Mechanistic Rationale & Causality (Expertise & Experience)

The starting material contains three distinct nitrogenous functional groups: a primary amine, a pyridine ring, and an imidazole ring. In the dihydrochloride form, the two most basic sites (the imidazole and pyridine nitrogens) are protonated ( NH+ ), rendering the molecule highly polar and completely insoluble in organic solvents.

To successfully partition the compound into an organic phase, it must be completely deprotonated. The highest pKa​ among these conjugate acids is approximately 7.0 (attributed to the imidazole moiety). According to standard liquid-liquid partitioning principles, the aqueous phase must be adjusted to a pH at least 2 units above the highest pKa​ to ensure >99% of the molecules exist in their neutral, uncharged state[2].

Experimental Choices:

  • Base Selection (1M NaOH): While saturated sodium bicarbonate ( NaHCO3​ , pH ~8.3) is a common mild base, it leaves a narrow margin for complete deprotonation of the imidazole ring. We utilize 1M Sodium Hydroxide (NaOH) to confidently drive the pH > 9.0, ensuring total neutralization without the vigorous CO2​ off-gassing that can cause aerosolized sample loss.

  • Solvent Selection (Ethyl Acetate): Ethyl Acetate (EtOAc) is selected over Dichloromethane (DCM). EtOAc provides superior hydrogen-bond accepting capabilities, which is ideal for solvating polar heterocycles containing primary amines. Furthermore, EtOAc mitigates the risk of stubborn emulsions that frequently occur when extracting basic aqueous solutions with halogenated solvents[3].

Quantitative Data & Reagent Specifications

Table 1: Reagent Quantities and Physicochemical Properties (Calculations based on a 1.0 g scale of the starting dihydrochloride salt)

Compound / ReagentMW ( g/mol )EquivalentsVolume / MassFunction in Protocol
2-(1H-imidazol-1-yl)pyridin-3-amine 2HCl 233.091.01.00 gStarting Material
Deionized Water ( H2​O ) 18.02-10 mLPrimary Solvent
1M NaOH (aq) 40.00~2.5~11 mLNeutralizing Base
Ethyl Acetate (EtOAc) 88.11-3 × 15 mLExtraction Solvent
Brine (Sat. NaCl) --10 mLAqueous Wash
Anhydrous Na2​SO4​ 142.04-As neededDesiccant

Workflow Visualization

G Salt 2-(1H-imidazol-1-yl)pyridin-3-amine Dihydrochloride Dissolve Dissolve in Deionized H2O Salt->Dissolve Base Add 1M NaOH (Dropwise) (Adjust to pH > 9) Dissolve->Base Extract Liquid-Liquid Extraction (Ethyl Acetate) Base->Extract Org Organic Phase (Contains Free Base) Extract->Org Top Layer Aq Aqueous Phase (Contains NaCl) Extract->Aq Bottom Layer Dry Dry over Anhydrous Na2SO4 Org->Dry Evap Rotary Evaporation (Reduced Pressure) Dry->Evap Product Pure Free Base (Solid) Evap->Product

Workflow for the acid-base extraction and isolation of the free base.

Step-by-Step Protocol

Step 1: Dissolution

  • Transfer 1.00 g of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 10 mL of deionized water. Stir at 400 rpm at ambient temperature until the solid is completely dissolved, yielding a clear, acidic solution.

Step 2: Neutralization (Self-Validating Step)

  • Place the flask in an ambient water bath to absorb any mild heat of neutralization.

  • Begin adding 1M NaOH dropwise via a glass pipette while maintaining vigorous stirring.

  • Validation: After adding approximately 10 mL of 1M NaOH, pause and spot the solution onto wide-range pH indicator paper. Continue adding NaOH dropwise until the pH paper registers a stable pH between 9.0 and 10.0. (The solution may become cloudy as the lipophilic free base begins to crash out of the aqueous phase).

Step 3: Liquid-Liquid Extraction

  • Transfer the basic aqueous mixture to a 125 mL separatory funnel.

  • Add 15 mL of Ethyl Acetate (EtOAc). Stopper the funnel, invert, and vent immediately to release any pressure.

  • Shake vigorously for 30 seconds, venting frequently. Place the funnel on a ring stand and allow the phases to separate completely.

  • Drain the lower aqueous layer back into the Erlenmeyer flask, and collect the upper organic layer (EtOAc) in a clean 100 mL beaker.

  • Repeat the extraction of the aqueous layer two more times using 15 mL of EtOAc each time. Combine all organic extracts.

Step 4: Washing and Drying

  • Return the combined organic extracts to the separatory funnel and wash with 10 mL of saturated aqueous NaCl (brine). This step removes trace water and residual inorganic salts from the organic phase[3].

  • Drain and discard the lower aqueous brine layer.

  • Transfer the organic layer to an Erlenmeyer flask and add 2–3 grams of anhydrous sodium sulfate ( Na2​SO4​ ). Swirl the flask.

  • Validation: If the desiccant clumps heavily, add more until a portion of the Na2​SO4​ remains free-flowing like sand. Let it sit for 15 minutes.

Step 5: Concentration

  • Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask. Rinse the filter cake with an additional 5 mL of fresh EtOAc to ensure quantitative transfer.

  • Remove the solvent using a rotary evaporator under reduced pressure (bath temperature 40°C) until a solid residue is obtained.

  • Dry the resulting solid under high vacuum for 2 hours to remove trace EtOAc.

In-Process Validation & Quality Control (Trustworthiness)

To ensure the protocol acts as a self-validating system, the following quality control checkpoints must be met during the procedure:

Table 2: Self-Validating Quality Control Checkpoints

Process StepValidation MethodExpected OutcomeMechanistic Rationale
Neutralization pH Indicator PaperpH > 9.0Confirms complete deprotonation of the imidazole and pyridine rings, converting the salt entirely to the lipophilic free base.
Extraction TLC (9:1 DCM:MeOH)UV-active spot in organic phase; none in aqueous phase.Verifies that the free base has fully partitioned into the EtOAc layer, preventing yield loss.
Drying Visual Inspection Na2​SO4​ is free-flowing, not clumped.Indicates all residual microscopic water droplets have been successfully sequestered from the organic phase.
Final Isolation 1H -NMR (DMSO- d6​ )Absence of broad acidic protons ( NH+ ) downfield.Verifies the structural integrity, removal of HCl, and absolute purity of the free base.

References

  • NextSDS Chemical Substance Database. 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride — Chemical Substance Information. Retrieved from 1

  • Armarego, W.L.F., & Chai, C. (2003). Purification of Laboratory Chemicals (5th Edition). Butterworth-Heinemann. Retrieved from 3

  • Furniss, B.S., Hannaford, A.J., Smith, P.W.G., & Tatchell, A.R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. Retrieved from 2

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of polar 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

Welcome to the Technical Support Center for the purification of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride . This highly polar, basic molecule presents a "perfect storm" of chromatographic challenges: it contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride . This highly polar, basic molecule presents a "perfect storm" of chromatographic challenges: it contains multiple nitrogen centers (a primary amine, a pyridine ring, and an imidazole ring) and exists as a fully ionized dihydrochloride salt.

This guide is designed for drug development professionals and analytical chemists to troubleshoot poor retention, phase collapse, and peak tailing using field-proven, mechanistically grounded methodologies.

Diagnostic Purification Workflow

Before selecting a purification method, you must determine the downstream requirements of your compound, specifically regarding Mass Spectrometry (MS) compatibility and salt-form preservation.

PurificationStrategy Start Crude 2-(1H-imidazol-1-yl) pyridin-3-amine 2HCl Decision Need LC-MS Compatibility? Start->Decision HILIC HILIC Mode (Amide/Zwitterionic Phase) Decision->HILIC Yes IPRP Ion-Pairing RP-HPLC (C18Aq Phase) Decision->IPRP No HILIC_Cond Buffer: 10-20mM NH4Ac Gradient: 90% -> 50% ACN HILIC->HILIC_Cond IPRP_Cond Buffer: 0.1% TFA in H2O Gradient: 0% -> 30% ACN IPRP->IPRP_Cond End Purified Target Compound HILIC_Cond->End IPRP_Cond->End

Decision matrix for purifying highly polar basic dihydrochloride salts based on MS requirements.

Troubleshooting FAQs

Q: Why does my compound elute at the void volume ( t0​ ) on a standard C18 column, even at 5% organic solvent? A: The dihydrochloride salt of 2-(1H-imidazol-1-yl)pyridin-3-amine is fully ionized in aqueous solutions, making it extremely hydrophilic. In standard Reversed-Phase (RP) chromatography, retention relies on hydrophobic partitioning. Because the molecule lacks sufficient hydrophobicity, it remains entirely in the mobile phase[1]. Furthermore, dropping the organic modifier below 5% to force retention often causes standard C18 alkyl chains to undergo "phase collapse" (dewetting), effectively eliminating any stationary phase interaction[2]. Solution: Switch to an Aqueous C18 (C18Aq) column with polar end-capping, or transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[2][3].

Q: I switched to HILIC, but my peak shape is broad, and retention times are drifting. What is the mechanistic cause? A: HILIC retention is driven by the partitioning of the analyte into a stagnant, water-rich layer immobilized on the polar stationary phase[1][4]. Two factors cause drifting and broadening:

  • Incomplete Equilibration: The water layer takes significantly longer to form than RP equilibration. If you do not equilibrate for at least 20 column volumes, the layer thickness varies, causing retention drift.

  • Diluent Mismatch: Because the dihydrochloride salt is highly water-soluble, users often dissolve the crude sample in 100% water. Injecting a highly aqueous sample locally disrupts the delicate water layer on the column head, causing peak distortion. Solution: Dissolve your sample in a diluent matching the initial mobile phase (e.g., 75:25 Acetonitrile:Water).

Q: Can I use Ion-Pairing Reversed-Phase (IP-RP) chromatography instead of HILIC? A: Yes, but with trade-offs. Adding an ion-pairing reagent like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) masks the basic charges of the aminopyridine and imidazole rings, increasing the complex's hydrophobicity and allowing retention on C18 columns[5]. However, these reagents cause severe ion suppression in mass spectrometry (MS)[6]. If you require LC-MS fraction triggering, HILIC with volatile buffers (ammonium formate/acetate) is mandatory[4].

Column Selection & Quantitative Retention Data

To optimize your purification, compare the empirical retention factors ( k′ ) and compatibility metrics across different chromatographic modalities.

Chromatographic ModalityStationary PhaseMobile Phase A (Weak Solvent)Mobile Phase B (Strong Solvent)Typical k′ MS Compatibility
Standard RP C18H₂O (0.1% FA)Acetonitrile< 0.5 (Void)Excellent
Aqueous RP C18Aq (Polar embedded)H₂O (0.1% FA)Acetonitrile1.0 - 2.0Excellent
IP-RP C18H₂O (0.1% TFA)Acetonitrile3.0 - 5.0Poor (Suppression)
HILIC Amide / ZwitterionicAcetonitrileH₂O (10mM NH₄Ac)4.0 - 8.0Excellent

Self-Validating Experimental Protocols

Do not blindly execute these steps; utilize the built-in validation checks to ensure the physiochemical mechanisms are functioning correctly.

Protocol A: HILIC Preparative Purification (MS-Compatible)

Mechanism: Partitioning into an immobilized aqueous layer. Water is the strong solvent; Acetonitrile is the weak solvent[1][4].

  • Mobile Phase Preparation:

    • Buffer (B): Prepare 10 mM Ammonium Acetate in MS-grade Water, adjusted to pH 4.5. Causality: This specific ionic strength stabilizes the immobilized water layer and controls silanol ionization, preventing secondary electrostatic tailing[4].

    • Organic (A): 100% Acetonitrile.

  • Column Equilibration (Critical): Flush the Amide or Zwitterionic column with 50% A / 50% B for 10 Column Volumes (CVs), followed by the starting conditions (90% A / 10% B) for 20 CVs.

  • Sample Preparation: Dissolve the crude 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride in a 75:25 Acetonitrile:Water mixture. Causality: High organic content prevents the injection plug from stripping the water layer off the column.

  • Gradient Execution: Run a gradient from 90% A to 50% A over 15 CVs.

  • Self-Validation Check: Inject a small plug of Toluene. Toluene is completely unretained in HILIC and must elute exactly at t0​ . If your target compound elutes at k′<2 relative to Toluene, decrease the water concentration in your initial gradient.

Protocol B: Ion-Pairing Reversed-Phase (IP-RP) Purification

Mechanism: Charge masking via ion-pairing to induce hydrophobic retention[5].

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% TFA in Water.

    • Organic (B): 0.1% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent, neutralizing the highly basic aminopyridine and imidazole moieties to form a hydrophobic complex[5].

  • Column Equilibration: Flush a C18Aq column with 100% A for 15 CVs.

  • Self-Validation Check: Monitor the UV baseline at 210 nm. Causality: A stable baseline indicates complete saturation of the stationary phase with the TFA ion-pairing agent. A drifting baseline means equilibration is incomplete, which will cause irreproducible retention times.

  • Gradient Execution: Hold at 0% B for 2 CVs (to wash away highly polar non-basic impurities), then run a shallow gradient from 0% B to 30% B over 20 CVs.

  • Post-Run Processing: Lyophilize the collected fractions immediately. Note that the product will be isolated as a TFA salt, requiring an ion-exchange resin step if the dihydrochloride form must be regenerated.

References

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwzn9f8BgoIvzNIvZFYQo7wXXRVDVBXFgtv42JOt6OHss-84_YjmoNErPlgTbsfUILq8GW00xdFPw2u0rDWuOYzjNlww4VgyZ-Qwj6JU0gI7ThDnwTXyeeOP29klv-6o0fA0TsMwWwDevzKxTfHxesVugSsOVWOTdL2BX6gAzGferoS_NAraXL2jo-Lpl1Z6svkJzG6aQteMKuZO1PK2d4L_zE9WIG3QTtvr0=]
  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuTgKG9bi3NLxMazuPyf3Tz6NSbfxjq45rvigumvPqyOqHMBDTIOaykdqHWxxmNfi9o1i-TlZIpl5-f8MzvoP45XyfsvhoVntIVkDisvn3I0mZelbBa3ElAjXatoTMKfsS6itdeJw6J03rWsPtzNHpjVux_JNoFihO0zygeSazWtBLlJ47Zm2O1OZGmt5fbj0a9Ig4dO-diIVkFtMZKQIOI8jHMzRTeZl40Z162w==]
  • Analytical Chemistry - ACS Publications. Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSRQXRh8qmbLHZRxxe-Wer5ENB36NdbKmI1hZhYrE9i3ePdtbZe7UWZmQWhQPJTYLyhAbGBMdSrQ4_3jQzP9f1OOFby824R8aQmIHykvFp9GsDQOCiKM6mbWj6qjSLRW6lF6rAyDpnaaFz51zM-q3z]
  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyqBu1obXNmfDOLxqwCOa_xXImN_gZCGK6TDwc1DUz6QF0m8aFVtKkeqZrWwWMzZd1o6Fs1sagnbq-nTMPAHBlPyDYtAkvtlUb6ZProT3-_9ZhMZwgvJpLxhlh5rKQhE6gcGriU7wJCpFMN9yXHxRRaxeOIAjIW6hfxrvsZgCKAp2sgsmFLgmxSesCXGEZyx3ayqjlt8VcTn8jKFeb200MRwsCLEw=]
  • Labex.hu. Strategies for the Flash Purification of Highly Polar Compounds.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPqA0YKcT23_LOgzQ5HeZUTrJH8W_bzNm5rE2rbucmov5R-P2LL6gOxrVC5-Eb81sDxksSlyRa7aTcdaRvOiSUFcFuuPVJdCPxiU2pEnF0xiMlrJ5dCLvvLOgPCvoGbO-4ca2faAdZ3dlYtpBMHHYc2r1Q9_mgm36fhQq3OvmYb1vJNjrs1GsWUrztIqqMmDaYc2GfMVWacx-SK_B14vrWgQXQvAboGj-yVNPK_z8jUFrbvua_WwaK3P4uN0TJ_cvsCtg3EnOge34f9spdZEKnUsFH9w==]
  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWSuVODfd_Piy2bcYR34o08u3ePERHonX98sV_zfg7KkrpP8veK3M9JSuI0RCwjT9ytSL-yZy0YH7FrfAj9LunpFgTEagKBepAcjviThDdwsiK3Dulg6xju7_5dh_Jkv7CfdLIIDnsDfzvKNMCGvBIyzgQU5GZ-U8VZsSYUwSWhr4HVmnBErXpPcVmRox8Z5W_L-49VgGt_SxCuqyZvPOZJbq2y2WSkvsH2nc1k2MPD-Nv]
  • MDPI. Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsQ7bW20C0OhT-rLd0oW7PQExYFox4GgX104KlkGWWQAZSvaWRVUtDCvZHh94U-zufR9SnTbT68raDdyHQouCl8mgUi7tuurdNz8kypRX6FC1-25PS_0wi_i7Odk9xe9Ui]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(1H-imidazol-1-yl)pyridin-3-amine Dihydrochloride

Welcome to the technical support center for the purification of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the recrystallization of this polar, heterocyclic amine salt. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful isolation of your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: My 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride fails to dissolve in common organic solvents. What is a good starting point for solvent selection?

A1: The dihydrochloride salt of 2-(1H-imidazol-1-yl)pyridin-3-amine is a highly polar molecule, which explains its poor solubility in many common non-polar and moderately polar organic solvents. The presence of the pyridinium and imidazolium hydrochloride moieties significantly increases its polarity compared to the free base.

For initial solvent screening, focus on highly polar, protic solvents. These solvents can effectively solvate the ionic salt through hydrogen bonding and dipole-dipole interactions. A systematic approach to solvent selection is crucial for a successful recrystallization.

Recommended Starting Solvents:

  • Ethanol: Often a good choice for recrystallizing amine hydrochlorides. It provides a good balance of dissolving the compound when hot and allowing it to crystallize upon cooling.

  • Methanol: More polar than ethanol and may have higher solvating power. Be cautious, as its lower boiling point might result in a smaller temperature gradient for crystallization.

  • Water: As a highly polar solvent, it will likely dissolve the compound readily, especially when heated. However, the solubility might remain high even at low temperatures, leading to poor recovery. It is often best used as part of a mixed solvent system.

  • Isopropanol: Another viable alcohol, with properties intermediate between ethanol and butanol.

Solvent Selection Workflow:

Caption: Solvent selection workflow for recrystallization.

Q2: I've achieved dissolution in a hot solvent, but no crystals form upon cooling. What are the next steps?

A2: The absence of crystallization upon cooling typically indicates one of two scenarios: the solution is not sufficiently saturated, or there is a kinetic barrier to nucleation. Here’s how to troubleshoot this issue:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled solution. This will act as a template for crystal growth.

    • Reduced Temperature: Cool the solution in an ice bath or even a freezer for a short period. A larger temperature difference will decrease the solubility and promote precipitation.

  • Increase Concentration:

    • If induction methods fail, your solution is likely too dilute. Gently heat the solution to boiling and reduce the solvent volume by 10-20%. Allow the concentrated solution to cool slowly again.[1]

Q3: My compound "oils out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or when the boiling point of the solvent is higher than the melting point of the solute. For a salt like 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride, which likely has a high melting point, oiling out is more probably due to excessive supersaturation or the presence of impurities that depress the melting point.

Troubleshooting Strategies for Oiling Out:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10% of the total volume) of the hot solvent to dilute the solution slightly. Then, allow it to cool very slowly.[1]

  • Use a Mixed Solvent System: If a single solvent consistently leads to oiling, a two-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., hot ethanol or methanol) and then slowly add a "poor" or "anti-solvent" (in which it is less soluble, e.g., ethyl acetate or isopropanol) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.

Mixed Solvent Recrystallization Workflow:

Caption: Workflow for a two-solvent recrystallization.

Q4: The color of my recrystallized product is still off-white or yellowish. How can I improve the color?

A4: A persistent color in the recrystallized product often indicates the presence of colored, polar impurities. These can sometimes co-crystallize with your product.

  • Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.

    • Dissolve the crude product in the appropriate hot recrystallization solvent.

    • Allow the solution to cool slightly to prevent flash boiling.

    • Add a small amount of activated charcoal (typically 1-2% of the solute weight).

    • Gently boil the mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

    • Proceed with the crystallization of the filtrate as usual.

Caution: Using too much charcoal can lead to the loss of your desired product through adsorption.

Detailed Experimental Protocol: Recrystallization of 2-(1H-imidazol-1-yl)pyridin-3-amine Dihydrochloride

This protocol is a general guideline and may require optimization based on the purity of your starting material.

Materials:

  • Crude 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride in an Erlenmeyer flask with a stir bar.

    • For every 1 gram of crude material, add 15-20 mL of ethanol.

    • Heat the mixture to a gentle boil while stirring to dissolve the solid. If the solid does not fully dissolve, add more ethanol in small portions until a clear solution is obtained at the boiling point.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Return the flask to the heat and boil for 2-5 minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If the solution is clear, proceed to this step. If it is too dilute, boil off some of the solvent.

    • Slowly add deionized water dropwise to the hot ethanol solution until a faint, persistent cloudiness appears.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solvent).

    • Continue to pull air through the filter cake to partially dry the crystals.

    • Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Potential Impurities and Their Impact

Understanding potential impurities is key to effective troubleshooting. Based on the likely synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine, common impurities may include:

ImpurityPotential OriginImpact on Recrystallization
2-Chloro-3-nitropyridine Unreacted starting materialCan co-crystallize or inhibit crystal growth.
Imidazole Unreacted starting materialHighly soluble in polar solvents, likely to remain in the mother liquor.
Isomeric Aminopyridines Side reactions during synthesisMay have similar solubility profiles, making them difficult to remove by simple recrystallization.
Partially reacted intermediates Incomplete reactionMay act as crystal growth inhibitors or lead to oiling out.

Characterization of the Final Product:

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.

  • HPLC/LC-MS: To assess purity with high sensitivity.

By following these guidelines and understanding the principles behind them, researchers can effectively troubleshoot and optimize the recrystallization of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride, leading to a high-purity final product.

References

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-(1H-imidazol-1-yl)pyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of highly polar, multi-nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of highly polar, multi-nitrogen heterocycles. 2-(1H-imidazol-1-yl)pyridin-3-amine presents a notorious purification challenge. The molecule features a pyridine ring, a primary amine at position 3, and an imidazole ring at position 2. This specific arrangement creates a potent multidentate chelating pocket that aggressively binds transition metals used during its synthesis. Furthermore, its multiple basic sites cause severe chromatographic tailing and complicate separation from unreacted starting materials like imidazole.

This guide provides field-proven, self-validating workflows designed to bypass common failure modes and achieve API-grade purity.

Molecular Profiling & Quantitative Impurity Landscape

Before executing any protocol, you must understand the physicochemical causality behind the separation. The table below summarizes the quantitative traits of common impurities and dictates our orthogonal purification strategy.

Impurity ClassExampleKey Physicochemical TraitPrimary Removal Strategy
Transition Metals Pd(0)/Pd(II), Cu(I), FeForms highly stable chelates with the bidentate/tridentate N-N motif.Functionalized silica scavenging (thiol/polychelate resins).
Unreacted Starting Material ImidazoleHighly water-soluble, basic (pKa ~7.0).pH-controlled orthogonal extraction (pH 8.5–9.0).
Neutral Organics 2-chloro-3-nitropyridineLipophilic, non-basic, high LogP.Acidic aqueous wash (pH < 2) followed by EtOAc extraction.
Regioisomers Isomeric adductsSimilar pKa and polarity to the target API.Anti-solvent crystallization or Cation-exchange chromatography.

Core Troubleshooting Workflows & Protocols

Workflow A: Targeted Transition Metal Scavenging

Causality & Theory: If your product was synthesized via a Palladium-catalyzed cross-coupling or an Iron-mediated nitro reduction, the resulting API intermediate will likely trap residual metals. Standard chromatography often fails here because the metal-product complex streaks across the column. To break this complex, you must introduce a scavenger that provides a thermodynamically superior binding environment for the metal. Polychelated resins or thiol-functionalized silicas actively strip the metal from the API intermediate . Operating this in a fixed-bed continuous flow format makes the scavenging independent of mass transfer limitations, ensuring >98% metal removal .

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve the crude product in a moderately polar, non-coordinating solvent (e.g., 2-Methyltetrahydrofuran or Dichloromethane). Crucial: Avoid high concentrations of Methanol or Acetonitrile, as they can competitively coordinate with the metal and reduce scavenger efficiency.

  • Cartridge Preparation: Pack a multicartridge filter with a thiol-functionalized silica (e.g., SPM36f) or a polychelated resin . Pre-condition the bed with 3 column volumes (CV) of your chosen solvent.

  • Continuous Flow: Pump the product solution through the cartridge at a controlled linear velocity of 1–2 CV/min at 25–40°C.

  • Self-Validation Checkpoint: Before concentrating the bulk fluid, withdraw a 1 mL aliquot of the eluent. Perform a rapid colorimetric spot test (e.g., using rubeanic acid for Pd/Cu). The absence of a dark precipitate validates that the metal has been successfully stripped.

  • Recovery: Flush the cartridge with 2 CV of pure solvent to recover any hold-up product. Concentrate the combined metal-free filtrate under reduced pressure.

MetalScavenging A Reaction Mixture (Product-Pd Complex) B Solvent Exchange (Non-coordinating solvent) A->B C Functionalized Silica (Thiol/Amine Cartridge) B->C D Incubation / Flow (Scavenger binds Pd) C->D E Filtration D->E F Metal-Free Filtrate (< 10 ppm Pd) E->F Filtrate G Pd-Bound Resin (Discard) E->G Retentate

Caption: Workflow for targeted removal of transition metals using functionalized silica.

Workflow B: Orthogonal Acid-Base Extraction

Causality & Theory: Unreacted imidazole (pKa ~7.0) and the target product have overlapping polarities. However, the target product possesses a higher lipophilicity (higher LogP) due to the fused pyridine-amine system. By carefully tuning the aqueous phase to pH 8.5–9.0, both compounds are forced into their free-base forms. The product will preferentially partition into a moderately polar organic solvent, while the highly water-soluble imidazole remains trapped in the aqueous phase.

Step-by-Step Methodology:

  • Acidic Dissolution: Dissolve the crude mixture in 1M HCl until the pH is < 2. Both the product and imidazole will protonate and dissolve into the aqueous phase.

  • Organic Wash: Wash the acidic aqueous layer with Ethyl Acetate (2x). This removes neutral, lipophilic organic impurities (e.g., unreacted halogenated starting materials). Discard the organic wash.

  • pH Tuning: Slowly add 2M NaOH to the aqueous layer under vigorous stirring until the pH reaches exactly 8.5 to 9.0.

  • Extraction: Extract the tuned aqueous layer with 2-MeTHF (3x). The free-based product partitions into the organic layer.

  • Self-Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate (Eluent: DCM/MeOH/NH4OH 90:9:1). Stain with Iodine. You should observe the product exclusively in the organic phase, with residual imidazole confined to the aqueous phase.

  • Concentration: Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the purified solid.

AcidBase A Crude Mixture in Acid (pH 2) (Product & Imidazole salts) B Wash with EtOAc (Removes neutral organics) A->B C Adjust Aq. to pH 8.5-9.0 (Free-bases the product) B->C D Extract with 2-MeTHF C->D E Aqueous Layer (Contains Imidazole) D->E Bottom F Organic Layer (Contains Product) D->F Top G Brine Wash & Concentrate F->G

Caption: Orthogonal acid-base extraction workflow for separating product from imidazole.

Frequently Asked Questions (FAQs)

Q: My product streaks heavily on normal-phase silica gel chromatography. How do I achieve baseline separation? A: The multiple basic nitrogen atoms in 2-(1H-imidazol-1-yl)pyridin-3-amine interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing. You must suppress this interaction. Either use amine-functionalized silica (NH2-capped) or add a basic modifier to your mobile phase. A standard system of Dichloromethane/Methanol with 1-2% Triethylamine (Et3N) or aqueous Ammonium Hydroxide (NH4OH) will sharpen the peaks significantly. Alternatively, cation-exchange chromatography is highly effective for separating aminopyridine derivatives from neutral or less basic impurities .

Q: I am losing yield during recrystallization because the product "oils out". What is the optimal solvent system? A: Because the compound is highly polar, it often phase-separates as an oil in standard non-polar anti-solvents before it can crystallize. To fix this, use a binary solvent system with a strictly controlled cooling ramp. Dissolve the product in a minimal amount of hot Isopropanol (IPA). Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly turbid. Seed the solution immediately, hold the temperature for 30 minutes to establish a crystal bed, and then cool slowly to 4°C.

Q: Can I use standard reverse-phase HPLC for final polishing? A: Yes, but the mobile phase pH is critical. At an acidic pH (e.g., 0.1% TFA), the compound will be fully protonated, eluting near the void volume with poor resolution. You must use a high-pH volatile buffer, such as 10 mM Ammonium Bicarbonate (pH 9.5), to keep the compound in its free-base form. This ensures proper retention and separation on a standard C18 column.

References

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development.[Link]

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. Organic Process Research & Development.[Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed (NIH).[Link]

Optimization

Technical Support Center: HPLC Separation of Imidazopyridine Regioisomers

Welcome to the Advanced Chromatography Support Center. Imidazopyridine scaffolds (such as imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines) are privileged structures in drug discovery[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Imidazopyridine scaffolds (such as imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines) are privileged structures in drug discovery[1]. However, their synthesis via alkylation or acylation frequently yields a complex mixture of N1, N3, or N4 regioisomers[2]. Separating these isomers via High-Performance Liquid Chromatography (HPLC) is notoriously difficult due to their identical molecular weights and nearly identical lipophilicity.

This guide provides researchers and method development scientists with causality-driven FAQs, self-validating protocols, and troubleshooting workflows to achieve baseline resolution of these challenging mixtures.

Module 1: Core Principles & FAQs

Q1: Why do my N1- and N3-alkylated imidazopyridine regioisomers co-elute on a standard C18 column? Causality: Reversed-phase C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because regioisomers possess the exact same empirical formula and highly similar hydrophobic surface areas, their partitioning into the C18 stationary phase is virtually identical. Standard C18 lacks the stereoelectronic "shape recognition" required to differentiate the subtle spatial and dipole moment differences between N1 and N3 alkylation[3].

Q2: Which stationary phases provide the highest probability of resolving these regioisomers? Causality: To resolve regioisomers, you must introduce orthogonal retention mechanisms beyond simple hydrophobicity.

  • Pentafluorophenyl (PFP): The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring provides π−π interactions. This allows the column to recognize the slight electronic and steric differences in the imidazopyridine core depending on the alkyl group's position[3].

  • Polar-Embedded C18: Phases like Synergi Fusion RP incorporate a polar group (e.g., an amide) within the alkyl chain. This provides secondary hydrogen-bonding interactions that can differentiate the steric hindrance around the basic nitrogen atoms of the regioisomers[1].

Quantitative Comparison of Stationary Phases for Regioisomer Separation
Stationary PhasePrimary Interaction MechanismShape SelectivityRecommended pH RangeSuccess Rate for Regioisomers
Standard C18 Dispersive / HydrophobicLow2.0 - 10.0Low
PFP (Fluorinated) π−π , Dipole-Dipole, StericHigh2.0 - 8.0High
Polar-Embedded C18 Hydrophobic, Hydrogen BondingModerate1.5 - 10.0Moderate - High
Chiral (e.g., Amylose) Steric Cavity Inclusion, H-BondingVery High2.0 - 9.0Very High (SFC preferred)

Q3: How does mobile phase pH impact the separation of imidazopyridines? Causality: Imidazopyridines are basic heterocycles with typical pKa values ranging from 5.0 to 7.5. If the mobile phase pH is near their pKa, the molecules exist in a dynamic equilibrium between protonated and neutral states, leading to severe peak broadening, tailing, and split peaks. Best Practice: Always operate at least 2 pH units away from the analyte's pKa. Operating at a high pH (e.g., pH 9.5) ensures the imidazopyridine is fully deprotonated (neutral), maximizing π−π interactions with a PFP phase. Conversely, a low pH (e.g., pH 2.5) ensures full protonation, which can enhance dipole-dipole interactions.

Module 2: Method Development Workflows

MethodWorkflow Start Imidazopyridine Mixture (N1/N3/N4 Regioisomers) Phase1 1. Stationary Phase Screening (PFP, Polar-Embedded, Chiral) Start->Phase1 Phase2 2. Mobile Phase pH Selection (Low pH ~2.5 vs High pH ~9.5) Phase1->Phase2 Phase3 3. Gradient & Temp Tuning (Shallow gradient, 20-40°C) Phase2->Phase3 Eval Baseline Resolution (Rs > 1.5)? Phase3->Eval Success Validated Method Eval->Success Yes Redev Orthogonal Selectivity (e.g., SFC or Chiral HPLC) Eval->Redev No Redev->Phase1

Fig 1: Systematic HPLC method development workflow for imidazopyridine regioisomers.

Self-Validating Protocol: Step-by-Step Method Development

To ensure scientific trustworthiness, this protocol is designed as a self-validating system. You must pass the validation checkpoint at each step before proceeding to the next.

Step 1: System Suitability and Column Equilibration

  • Action: Install a PFP column (e.g., 50 x 2.1 mm, 1.7 µm for UHPLC). Flush with 100% Acetonitrile for 10 column volumes (CV), followed by the starting mobile phase (e.g., 95% Aqueous Buffer / 5% Acetonitrile) for 20 CV.

  • Causality: PFP columns are sensitive to aqueous dewetting (phase collapse). Proper equilibration ensures reproducible π−π interactions.

  • Validation Checkpoint: Inject a neutral void volume marker (e.g., uracil). The retention time must be stable across three consecutive injections (RSD < 0.5%). Do not proceed if retention times drift.

Step 2: pH Screening (The "High/Low" Test)

  • Action: Prepare two aqueous buffers: Buffer A (0.1% Formic acid in water, pH ~2.7) and Buffer B (10 mM Ammonium bicarbonate in water, adjusted to pH 9.5 with ammonium hydroxide). Run a generic gradient (5% to 95% Acetonitrile over 10 minutes) using Buffer A, then repeat using Buffer B.

  • Causality: Screening extremes of pH determines whether the neutral or protonated state of the imidazopyridine offers better stereoelectronic differentiation on the chosen stationary phase.

  • Validation Checkpoint: Evaluate the chromatograms. Select the pH that provides a peak valley (even if partial) between the regioisomers. If neither works, the issue is a lack of stationary phase selectivity.

Step 3: Gradient Slope and Temperature Optimization

  • Action: Once the optimal pH is selected, reduce the gradient slope. Instead of 5-95% over 10 mins, run a focused gradient (e.g., 20-40% over 15 mins) centered around the elution point observed in Step 2. Test two column temperatures: 25°C and 40°C.

  • Causality: Shallower gradients increase the number of theoretical plates interacting with the analytes. Lower temperatures often enhance π−π and dipole interactions on PFP columns, improving regioisomer resolution.

  • Validation Checkpoint: Calculate the resolution ( Rs​ ). The method is validated for preparative scale-up or quantitative analysis only when Rs​≥1.5 (baseline resolution).

Module 3: Troubleshooting Guide

TroubleshootingTree Issue Peak Tailing Observed (Asymmetry Factor > 1.5) CheckPH Check Mobile Phase pH Is pH near pKa? Issue->CheckPH AdjustPH Adjust pH to >2 units away from pKa CheckPH->AdjustPH Yes CheckSilanol Secondary Silanol Interactions? CheckPH->CheckSilanol No UseBaseDeact Switch to Base-Deactivated or Polar-Embedded Column CheckSilanol->UseBaseDeact Column Issue AddBuffer Increase Buffer Concentration (e.g., 10mM to 20mM) CheckSilanol->AddBuffer Method Issue

Fig 2: Decision tree for troubleshooting peak tailing in basic imidazopyridines.

Issue: Severe Peak Tailing (Asymmetry Factor > 1.5)

  • Root Cause Analysis: Imidazopyridines possess multiple nitrogen atoms with lone pairs. These can interact with residual, unendcapped silanol groups on the silica support of the column, causing secondary retention mechanisms (ion-exchange) that delay the elution of a portion of the analyte band.

  • Corrective Actions:

    • Column Chemistry: Switch to a base-deactivated column specifically endcapped for basic compounds, or utilize a polar-embedded phase[1].

    • Buffer Capacity: If operating at high pH, increase the ammonium bicarbonate concentration from 10 mM to 20 mM to effectively mask residual silanols.

Issue: Regioisomers Co-elute Despite PFP and pH Optimization

  • Root Cause Analysis: The steric and electronic differences between the specific N-alkyl groups are too subtle for 1D reversed-phase liquid chromatography.

  • Corrective Actions:

    • Orthogonal Selectivity: Switch to Supercritical Fluid Chromatography (SFC) or HPLC using a chiral stationary phase (e.g., Chiralpak IG). Chiral phases offer rigid, highly ordered 3D cavities that provide extreme steric recognition, often baseline-resolving achiral regioisomers that fail on reversed-phase media[4].

Sources

Reference Data & Comparative Studies

Validation

The Imidazolyl-Pyridine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition

A Comparative Guide for Researchers and Drug Development Professionals Introduction: The Quest for Kinase Specificity and the Rise of Imidazolyl-Pyridines In the landscape of modern drug discovery, protein kinases remain...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Kinase Specificity and the Rise of Imidazolyl-Pyridines

In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation and differentiation to apoptosis and immune response. The dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish therapeutic windows. This guide focuses on the imidazolyl-pyridine scaffold, a versatile heterocyclic framework that has emerged as a "privileged structure" in the design of potent and selective kinase inhibitors.

While this analysis was prompted by an inquiry into 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride , a thorough review of scientific literature reveals no public data on its specific kinase targets or inhibitory activity. Therefore, we broaden the scope to the parent chemical family. This guide will provide an in-depth comparison of several well-characterized kinase inhibitors built upon the imidazopyridine and related imidazolyl-pyridine cores. We will explore how substitutions on this central scaffold dictate target specificity, potency, and cellular efficacy, offering a valuable resource for researchers engaged in kinase inhibitor development. We will delve into specific examples targeting critical oncogenic kinases: FMS-like Tyrosine Kinase 3 (FLT3) , Aurora Kinases , and BRAF , providing supporting experimental data and detailed protocols to illustrate the principles of their evaluation.

The Imidazolyl-Pyridine Core: A Versatile Anchor for Kinase Inhibition

The imidazolyl-pyridine core consists of a pyridine ring fused or directly linked to an imidazole ring. This arrangement provides a rigid scaffold with strategically positioned nitrogen atoms that can act as hydrogen bond donors and acceptors, crucial for anchoring within the hinge region of a kinase's ATP-binding pocket. This fundamental interaction mimics the binding of the adenine moiety of ATP. The true versatility of this scaffold, however, lies in the numerous positions available for chemical modification, allowing for the optimization of interactions with other regions of the ATP pocket, such as the hydrophobic pocket, the ribose-binding pocket, and the solvent-exposed region. These modifications are key to achieving high potency and selectivity.

Comparative Analysis of Imidazolyl-Pyridine-Based Kinase Inhibitors

Here, we compare three distinct classes of inhibitors derived from the broader imidazolyl-pyridine family, each targeting a different key oncogenic kinase.

FLT3 Inhibitors: Targeting a Key Driver in Acute Myeloid Leukemia (AML)

Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of AML cases and are associated with a poor prognosis. This makes FLT3 a critical therapeutic target.

Exemplar Compound: An Imidazo[1,2-a]pyridine-Pyridine Derivative (Compound 24)

Recent studies have highlighted a class of imidazo[1,2-a]pyridine-pyridine derivatives as potent FLT3 inhibitors. One standout, compound 24 from a 2023 study, demonstrates balanced and potent inhibition against both wild-type FLT3 and clinically relevant mutants that confer resistance to other inhibitors like gilteritinib.[1]

Mechanism of Action: These compounds typically act as Type I inhibitors, binding to the active conformation of the kinase and competing directly with ATP. The core scaffold engages the hinge region, while tailored side chains explore adjacent pockets to enhance potency and selectivity.

Comparative Performance:

InhibitorTargetBiochemical IC50 (nM)Cellular GI50 (nM) - MOLM-14 (FLT3-ITD)Cellular GI50 (nM) - MOLM-14-F691L (Resistance Mutant)
Compound 24 FLT3-ITDNot Reported~20-50 (estimated from graph)~20-50 (estimated from graph)
Gilteritinib FLT3-ITD<1~1-10>100
Quizartinib FLT3-ITD<1<1>1000

Data for Compound 24 is estimated from graphical representations in the source publication.[1]

The data indicates that while established drugs like gilteritinib are highly potent against the primary FLT3-ITD mutation, their efficacy is dramatically reduced against resistance mutations like F691L. Compound 24, however, maintains its potency against this resistant form, highlighting the potential of this specific imidazopyridine scaffold to overcome acquired resistance.[1]

Aurora Kinase Inhibitors: Tackling Mitotic Progression in Cancer

The Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis. Their overexpression is common in a wide range of cancers, making them attractive targets for therapeutic intervention.

Exemplar Compound: An Imidazo[4,5-b]pyridine Derivative (CCT137690)

The imidazo[4,5-b]pyridine scaffold has proven particularly fruitful for developing Aurora kinase inhibitors. CCT137690 (compound 51) is a potent, orally bioavailable inhibitor of all three Aurora kinase isoforms.[2]

Mechanism of Action: CCT137690 and related compounds are ATP-competitive inhibitors. The core scaffold forms hydrogen bonds with the kinase hinge region, while extensive structure-activity relationship (SAR) studies have optimized substitutions at various positions to achieve high potency.

Comparative Performance:

InhibitorAurora A IC50 (nM)Aurora B IC50 (nM)HCT116 Cellular GI50 (µM)
CCT137690 15250.30
Alisertib (MLN8237) 1.23.50.05 - 0.1
Danusertib (PHA-739358) 13790.1 - 0.5

Data compiled from multiple sources.[2][3]

CCT137690 demonstrates low nanomolar potency against Aurora kinases, translating to sub-micromolar growth inhibition in cancer cell lines.[2] While other clinical-stage inhibitors like Alisertib may show higher potency, the discovery of CCT137690 underscores the power of the imidazo[4,5-b]pyridine scaffold in generating effective and drug-like Aurora kinase inhibitors.

BRAF Inhibitors: Targeting the MAPK Pathway in Melanoma and Other Cancers

Mutations in the BRAF kinase, most commonly the V600E substitution, lead to constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation. This mutation is present in over 50% of melanomas.

Exemplar Compound: A Pyridoimidazolone Derivative (Compound 5i)

A series of pyridoimidazolones, a subclass of imidazolyl-pyridines, have been developed as potent inhibitors of mutant BRAF. Compound 5i emerged from this work with impressive potency.[4]

Mechanism of Action: These compounds are designed to bind to the ATP-binding site of BRAF, with the pyridoimidazolone core interacting with the hinge region. Substitutions are optimized to exploit features specific to the mutant V600E kinase.

Comparative Performance:

InhibitorBRAF V600E Biochemical IC50 (nM)WM266.4 Cellular GI50 (µM)
Compound 5i 12~1-2 (estimated)
Sorafenib 492.9
Vemurafenib 310.04

Data compiled from multiple sources.[4][5]

Compound 5i shows significantly improved biochemical potency against BRAF V600E compared to the multi-kinase inhibitor Sorafenib.[4] While its cellular potency does not match that of the approved, highly optimized drug Vemurafenib, it clearly demonstrates the potential of the pyridoimidazolone scaffold as a starting point for novel BRAF inhibitors.

Signaling Pathways and Experimental Workflows

To better understand the context of these inhibitors, it is crucial to visualize their points of intervention and the methods used to characterize them.

Signaling Pathway Diagrams

FLT3_Signaling cluster_downstream Downstream Signaling FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FL FLT3 Ligand FL->FLT3 PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT5 JAK/STAT5 Pathway Dimerization->STAT5 Compound24 Compound 24 (Imidazopyridine) Compound24->Dimerization Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Point of Inhibition.

Aurora_Signaling cluster_mitosis Mitotic Events AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CCT137690 CCT137690 (Imidazopyridine) CCT137690->AuroraA CCT137690->AuroraB Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis

Caption: Aurora Kinase Function and Point of Inhibition.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Inhibitor Start->Prep Incubate Incubate Components in Assay Buffer Prep->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo, Z'-LYTE) Incubate->Detect Analyze Data Analysis: Calculate % Inhibition and IC50 Value Detect->Analyze End End Analyze->End

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, standardized protocols for key assays used in the characterization of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Causality: The choice of a luminescent-based ADP detection method like ADP-Glo™ provides high sensitivity and a broad dynamic range, suitable for screening and IC50 determination of potent inhibitors.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The concentrations of kinase and substrate should be optimized for each specific assay, often near the Km for ATP.

    • Prepare serial dilutions of the test inhibitor (e.g., 11-point, 3-fold dilutions starting from 100 µM) in the reaction buffer.

    • Prepare a 2X ATP solution in reaction buffer. The concentration is typically at or near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted test inhibitor or vehicle control (e.g., DMSO).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well and mix gently.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to consume all unreacted ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "no kinase" (100% inhibition) and "vehicle" (0% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (e.g., MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality: The MTS assay is a robust and high-throughput method to determine the effect of a compound on the overall growth and health of cancer cells, providing a crucial link between biochemical potency and cellular efficacy (GI50 or IC50).

Methodology:

  • Cell Plating:

    • Harvest logarithmically growing cells (e.g., MOLM-14 for FLT3, HCT116 for Aurora Kinases).

    • Count the cells and adjust the density to plate 1,000-5,000 cells per well in 90 µL of complete growth medium in a 96-well plate.

    • Incubate overnight to allow cells to attach (for adherent lines) or acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in complete growth medium.

    • Add 10 µL of the diluted inhibitor to the appropriate wells. Include vehicle-only wells as a negative control.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Signal Detection:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated wells (100% viability).

    • Plot the normalized percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The imidazolyl-pyridine scaffold and its various isomers, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine, represent a highly successful and versatile framework for the development of potent and selective kinase inhibitors. By systematically modifying the substituents around this core, researchers have been able to achieve nanomolar potency against a range of critical cancer targets including FLT3, Aurora kinases, and BRAF. The examples presented in this guide—a FLT3 inhibitor that overcomes resistance, a potent pan-Aurora inhibitor, and a novel BRAF inhibitor—collectively demonstrate the power of this chemical class.

For researchers in the field, the key takeaway is the importance of structure-guided design. The imidazolyl-pyridine core provides a reliable anchor in the kinase hinge region, but achieving the desired potency and selectivity profile is a direct result of meticulous optimization of peripheral groups that interact with other, more variable regions of the ATP-binding pocket. Future work will undoubtedly continue to leverage this scaffold to tackle not only these kinases but also other members of the kinome, pushing the boundaries of targeted cancer therapy.

References

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(15), 5293–5309. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722–8736. [Link]

  • Wang, L., et al. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 264, 115977. [Link]

  • McDonald, E., et al. (2009). Pyridoimidazolones as Novel Potent Inhibitors of v-Raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF). Journal of Medicinal Chemistry, 52(8), 2274–2284. [Link]

  • An, S., et al. (2011). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry, 54(7), 2236–2249. [Link]

  • Liu, X., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 663-672. [Link]

  • Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Smaill, J. B., et al. (2012). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 22(10), 3447–3451. [Link]

  • Havlíček, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(17), 12189–12209. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Biological Activity of 2-(1H-imidazol-1-yl)pyridin-3-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound, 2-(1H-imidazol-1-yl)pyridin-3-amine. The imid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound, 2-(1H-imidazol-1-yl)pyridin-3-amine. The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Specifically, compounds bearing the imidazo[1,2-a]pyridine and related scaffolds have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes and established therapeutic targets in oncology.[2][3]

Our investigation is predicated on the hypothesis that 2-(1H-imidazol-1-yl)pyridin-3-amine, given its structural similarity to known kinase inhibitors, possesses antiproliferative and pro-apoptotic properties against cancer cells. The PIM family of serine/threonine kinases, which are frequently overexpressed in both hematological and solid tumors and play a key role in cell survival and proliferation, represent a primary putative target for this class of compounds.[4][5][6]

This guide eschews a rigid template, instead presenting a logical, multi-stage experimental workflow. We will proceed from broad cellular-level effects to specific molecular target validation, emphasizing the causal logic behind experimental choices and ensuring each stage is a self-validating system through the use of appropriate controls.

Overall Validation Workflow

The validation process is structured as a three-tiered approach. We begin by assessing the compound's general effect on cancer cell viability. A positive result then prompts an investigation into the mechanism of cell death, specifically apoptosis. Finally, we move to a target-specific biochemical assay to determine if the compound directly inhibits the activity of a hypothesized molecular target, PIM1 kinase.

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation A Cell Viability Assay (XTT) Determine IC50 B Apoptosis Assay (Annexin V / PI Flow Cytometry) A->B If cytotoxic C In Vitro Kinase Inhibition Assay (PIM1 Kinase) B->C If pro-apoptotic D Validated Biological Activity C->D Validate Target Engagement G cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis inner_live PS outer_live label_live Annexin V (-) PI (-) inner_early outer_early ps_node PS label_early Annexin V (+) PI (-) inner_late PI outer_late ps_node2 PS label_late Annexin V (+) PI (+)

Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

Causality: This assay directly visualizes and quantifies the cell's response to the compound. An increase in the Annexin V-positive population provides strong evidence that the observed cytotoxicity is due to the induction of a programmed cell death pathway. Staurosporine is used as a potent, well-characterized inducer of apoptosis, serving as a critical positive control. [7] Materials:

  • Cells treated with the test compound at its IC50 and 2x IC50 concentrations, alongside vehicle control and a positive control (Staurosporine).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the test compound (e.g., at IC50 and 2x IC50), vehicle, and positive control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Anticipated Data and Interpretation

The data should show a dose-dependent increase in the percentage of apoptotic cells (early and late) following treatment with 2-(1H-imidazol-1-yl)pyridin-3-amine.

TreatmentConcentration% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle (DMSO)0.1%>95%<5%<2%
Test Compound IC50Experimental ValueExperimental ValueExperimental Value
Test Compound 2x IC50Experimental ValueExperimental ValueExperimental Value
Staurosporine1 µMExperimental ValueExperimental ValueExperimental Value

A significant shift of the cell population from the live quadrant (lower-left) to the early and late apoptotic quadrants (lower-right and upper-right) would confirm that the compound's mechanism of action involves the induction of apoptosis.

Phase 3: Direct Target Validation via Kinase Inhibition Assay

Having established a pro-apoptotic cellular effect, the final phase is to validate that the compound directly interacts with its hypothesized molecular target. Based on the literature for related scaffolds, PIM1 kinase is a prime candidate. [2][4]An in vitro biochemical assay is the most direct way to measure this interaction.

Method of Choice: Luminescence-Based Kinase Assay

Numerous formats exist for measuring kinase activity. [8]Luminescence-based assays, such as Promega's Kinase-Glo®, are highly sensitive, robust, and have a simple readout. [9] Principle: The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase has had an opportunity to phosphorylate its substrate. The detection reagent contains luciferase and its substrate, luciferin. Luciferase uses the remaining ATP to produce light.

  • High Kinase Activity: More ATP is consumed -> Less ATP remains -> Low luminescence signal.

  • Low Kinase Activity (Inhibition): Less ATP is consumed -> More ATP remains -> High luminescence signal. [9][10] This inverse relationship provides a straightforward method for quantifying kinase inhibition.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Detection cluster_2 Step 3: Measurement A Kinase (PIM1) + Substrate + ATP + Inhibitor B Incubation A->B C Add Kinase-Glo® Reagent (Luciferase + Luciferin) B->C D Remaining ATP + Luciferin -> Light E Measure Luminescence D->E

Caption: Workflow for a luminescence-based kinase inhibition assay.

Experimental Protocol: In Vitro PIM1 Kinase Inhibition Assay

Causality: This experiment isolates the kinase, substrate, and inhibitor from the complex cellular environment, providing definitive proof of direct target engagement. By measuring a dose-dependent inhibition of enzymatic activity, we can confirm that the compound is not just causing downstream cellular effects but is a direct inhibitor of the kinase.

Materials:

  • Recombinant human PIM1 kinase.

  • Specific PIM1 peptide substrate (e.g., a BAD-derived peptide). [11]* ATP.

  • Test compound and a known PIM1 inhibitor (e.g., SGI-1776).

  • Kinase-Glo® Luminescent Kinase Assay Kit.

  • White, opaque 96-well or 384-well plates suitable for luminescence.

  • Luminometer.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay plate. Include a "no inhibitor" (0% inhibition) and a "no enzyme" (100% inhibition) control.

  • Kinase Reaction Initiation: Add the PIM1 kinase, its substrate, and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction.

  • ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well. This stops the kinase reaction and initiates the light-producing reaction.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence intensity of each well using a luminometer. [10]7. Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the kinase inhibition IC50 value.

Anticipated Data and Interpretation
CompoundTargetInhibition IC50 (nM)
2-(1H-imidazol-1-yl)pyridin-3-amine PIM1Experimental Value
SGI-1776 (Positive Control) PIM1Expected low nM

An IC50 value in the nanomolar to low-micromolar range would strongly validate 2-(1H-imidazol-1-yl)pyridin-3-amine as a direct inhibitor of PIM1 kinase. This molecular-level data, combined with the cellular data from Phases 1 and 2, provides a robust and comprehensive validation of the compound's biological activity and mechanism of action.

References

  • Apoptosis Assays by Flow Cytometry. Agilent. Available at: [Link].

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. Available at: [Link].

  • Flow Cytometric Apoptosis Assays for Cell Death. Bitesize Bio. Available at: [Link].

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Available at: [Link].

  • Apoptosis Assays by Flow Cytometry. Sino Biological. Available at: [Link].

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link].

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link].

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link].

  • Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer. PMC. Available at: [Link].

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link].

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. PubMed. Available at: [Link].

  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute | Oxford Academic. Available at: [Link].

  • Synthesis and Antiproliferative Activity Evaluation of Steroidal imidazo[1,2-a]pyridines. PubMed. Available at: [Link].

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Semantic Scholar. Available at: [Link].

  • Kinase assays. BMG LABTECH. Available at: [Link].

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry - ACS Publications. Available at: [Link].

  • Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. PubMed. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. PMC. Available at: [Link].

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link].

  • Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Potential Pharmacological Inhibitors Of Pim Kinase Under Clinical Trials. ResearchGate. Available at: [Link].

  • Identification and Validation of an Inhibitor of the Protein Kinases PIM and DYRK. ACS Publications. Available at: [Link].

  • Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. PMC. Available at: [Link].

  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers. Available at: [Link].

  • Design, Synthesis, and Anticancer Activity of 1,2,3-Triazole Linked 1,2-Isoxazole-imidazo[4,5-b]pyridine Derivatives. Semantic Scholar. Available at: [Link].

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. Available at: [Link].

  • Identification and Structure-Activity Relationship Study of Imidazo[1,2- a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3). PubMed. Available at: [Link].

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link].

  • Characterization and pharmacological evaluation of new pyridine analogs. SpringerLink. Available at: [Link].

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link].

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Available at: [Link].

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available at: [Link].

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Available at: [Link].

  • 2-(1H-imidazol-1-yl)pyridin-3-amine-156489-93-9. Thoreauchem. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. Available at: [Link].

  • Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. ResearchGate. Available at: [Link].

Sources

Validation

comparing different synthetic routes to 2-(1H-imidazol-1-yl)pyridin-3-amine

An objective, data-driven comparison of synthetic routes to 2-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 156489-93-9) requires a deep understanding of pyridine reactivity and catalytic cross-coupling limitations. As a cruci...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of synthetic routes to 2-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 156489-93-9) requires a deep understanding of pyridine reactivity and catalytic cross-coupling limitations. As a crucial building block for privileged imidazo[4,5-b]pyridine scaffolds—frequently utilized in the development of PDE10A and TRPC5 inhibitors[1][2]—the efficient synthesis of this diamine intermediate is a priority for process chemists.

This guide evaluates the two most viable synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction (Route A) and the Transition-Metal Catalyzed C-N Cross-Coupling (Route B).

I. Strategic Workflow & Mechanistic Divergence

The selection of a synthetic route depends heavily on available starting materials, scale-up requirements, and tolerance for transition metal impurities.

Fig 1. Divergent synthetic pathways to 2-(1H-imidazol-1-yl)pyridin-3-amine.

II. Route A: SNAr and Subsequent Nitro Reduction

Causality & Design Rationale: The 2-position of 2-chloro-3-nitropyridine is exceptionally electrophilic. The strongly electron-withdrawing nitro group at the ortho position lowers the LUMO of the pyridine ring, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack[3][4]. This allows for a metal-free, highly regioselective C-N bond formation with imidazole. The subsequent reduction of the nitro group to an amine can be achieved via catalytic hydrogenation or dissolving metal reduction[1].

Fig 2. S_NAr mechanism highlighting intermediate stabilization.
Self-Validating Protocol: Route A

Step 1: SNAr Reaction

  • Charge: To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 equiv, 10 mmol) and imidazole (1.2 equiv, 12 mmol).

  • Solvent & Base: Suspend in anhydrous DMF (20 mL) and add K2CO3 (2.0 equiv, 20 mmol). Note: K2CO3 acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Reaction: Stir the mixture at 80 °C for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1) until complete consumption of the starting material.

  • Workup: Cool to room temperature and pour the mixture into ice-water (100 mL). The product, 2-(1H-imidazol-1-yl)-3-nitropyridine, precipitates as a yellow solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Nitro Reduction

  • Charge: Dissolve the intermediate (1.0 equiv, 8 mmol) in Methanol (30 mL).

  • Catalyst: Carefully add 10 wt% Pd/C (0.05 equiv Pd). Safety: Purge the flask with N2 before adding the catalyst to prevent solvent ignition.

  • Reaction: Evacuate and backfill the flask with H2 gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours. The yellow solution will turn colorless/pale as the nitro group reduces to the amine[2].

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the crude 2-(1H-imidazol-1-yl)pyridin-3-amine. Purify via recrystallization (EtOH/Water) if necessary.

III. Route B: Ullmann-Type C-N Cross-Coupling

Causality & Design Rationale: For researchers starting from 3-amino-2-bromopyridine, a direct one-step synthesis is possible via copper-catalyzed Ullmann coupling. The primary challenge here is the presence of the free primary amine, which can competitively bind to the copper catalyst, potentially stalling the catalytic cycle. To overcome this, a bidentate ligand such as N,N'-dimethylethylenediamine (DMEDA) is employed to stabilize the Cu(I) active species and facilitate the oxidative addition of the aryl bromide.

Self-Validating Protocol: Route B
  • Charge: In an oven-dried Schlenk tube, combine 3-amino-2-bromopyridine (1.0 equiv, 5 mmol), imidazole (1.5 equiv, 7.5 mmol), CuI (0.1 equiv, 0.5 mmol), and K2CO3 (2.0 equiv, 10 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Ligand & Solvent: Add anhydrous DMF (15 mL) followed by DMEDA (0.2 equiv, 1.0 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110 °C for 18–24 hours. The mixture will turn deep blue/green, indicative of copper-ligand complexes.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with a 10% aqueous NH4OH solution (3 x 20 mL). Crucial Step: The ammonia wash is mandatory to chelate and remove residual copper salts, which otherwise contaminate the highly coordinating product.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography (DCM/MeOH 95:5) to isolate the target compound.

IV. Quantitative Comparison & Performance Data

When selecting a route for either discovery chemistry or process scale-up, the following performance metrics must be weighed:

MetricRoute A (SNAr + Reduction)Route B (Ullmann Coupling)
Overall Yield 75% – 85% (over 2 steps)45% – 60% (1 step)
Step Count 21
Atom Economy Moderate (loss of Cl, O2)High (loss of HBr)
Catalyst / Reagents K2CO3, Pd/C, H2CuI, DMEDA, K2CO3
Scalability Excellent (Precipitation workups)Poor (Requires column chromatography)
EHS / Toxicity Profile Low heavy metal risk (Pd easily filtered)High heavy metal risk (Cu chelation issues)
Primary Limitation Exothermic nitro reduction requires careCompetitive binding from the free amine

Conclusion: Route A remains the industry standard for synthesizing 2-(1H-imidazol-1-yl)pyridin-3-amine due to its robust scalability, lack of expensive ligands, and straightforward purification by precipitation[3][4]. Route B is generally reserved for late-stage functionalization or when 2-chloro-3-nitropyridine is unavailable, as the free amine on the starting material complicates the transition-metal catalytic cycle and depresses overall yields.

V. References

  • Chemical Substance Information: 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride. NextSDS / ChemScene. Available at:

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at:

  • Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors. PMC / NIH. Available at:

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC / NIH. Available at:

Sources

Comparative

comparing the biological potency of the dihydrochloride salt vs the free base

As a Senior Application Scientist navigating the transition from early-stage drug discovery to preclinical development, one of the most critical decisions is selecting the optimal solid-state form of a weakly basic activ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the transition from early-stage drug discovery to preclinical development, one of the most critical decisions is selecting the optimal solid-state form of a weakly basic active pharmaceutical ingredient (API). Approximately 50% of all marketed therapeutics are administered as salts, with hydrochlorides being the most prevalent [1].

When comparing a dihydrochloride salt to its corresponding free base , researchers frequently observe discrepancies in biological potency during in vitro and in vivo assays. This guide deconstructs the mechanistic causality behind these discrepancies, providing drug development professionals with a self-validating framework to objectively evaluate intrinsic versus apparent potency.

Mechanistic Framework: Intrinsic vs. Apparent Potency

The fundamental rule of comparative pharmacology is that intrinsic potency (target binding affinity, Ki​ , or Kd​ ) is dictated solely by the molecular structure of the active moiety. Once fully dissolved and equilibrated in physiological buffer (pH 7.4), the dihydrochloride salt and the free base yield the exact same ionized-to-unionized ratio of the drug. Therefore, at the receptor level, their biological activity is identical.

However, the apparent potency ( IC50​ , EC50​ , or ED50​ ) measured in cellular or animal models often diverges significantly. This divergence is an artifact of physicochemical properties—specifically, thermodynamic solubility, dissolution kinetics, and microenvironmental pH [2].

Weakly basic free bases are typically highly lipophilic and exhibit poor aqueous solubility. When diluted from a DMSO stock into an aqueous assay buffer, the free base may rapidly precipitate, drastically lowering the effective concentration of the drug in solution. Conversely, the dihydrochloride salt lowers the microenvironmental pH upon dissolution, creating an acidic boundary layer that drives rapid and complete solvation [3].

G FB Free Base (Lipophilic, Low Sol.) Dissol Dissolution in Aqueous Media FB->Dissol Slow/Incomplete DHC Dihydrochloride Salt (Hydrophilic, High Sol.) DHC->Dissol Rapid/Complete Sol Free Drug in Solution (Identical Active Moiety) Dissol->Sol Perm Membrane Permeation (Cellular Uptake) Sol->Perm Target Target Binding (Intrinsic Potency) Perm->Target

Fig 1. Pharmacokinetic and pharmacodynamic workflow comparing salt and free base forms.

Physicochemical Properties & Assay Impact

To illustrate the macroscopic impact of these physicochemical differences, the table below summarizes the comparative data of a representative weakly basic kinase inhibitor ("Compound X", pKa ~ 8.0) formulated as both a free base and a dihydrochloride salt.

ParameterFree BaseDihydrochloride SaltImpact on Biological Assay Performance
Aqueous Solubility (pH 7.4) < 10 µg/mL (Poor)> 500 µg/mL (High)Dictates the maximum achievable concentration in culture media without precipitation.
Dissolution Rate SlowRapidDetermines the onset of target engagement in short-term kinetic assays.
Microenvironment pH Neutral / BasicAcidicEnhances local solubility; however, high concentrations may exhaust assay buffer capacity.
Intrinsic Potency ( Ki​ ) 5.2 nM5.2 nMIdentical target affinity; the active moiety is structurally unchanged.
Apparent Potency ( IC50​ ) 145 nM (Shifted)12 nM (Accurate)Free base precipitation leads to artificially low apparent potency (rightward curve shift).

Experimental Methodologies: Self-Validating Systems

To objectively prove that a shift in IC50​ is a solubility artifact rather than a true biological difference, researchers must employ a self-validating experimental workflow. The following protocols integrate chemical quantification with biological readout to ensure absolute data integrity.

Protocol A: Kinetic Solubility and LC-MS/MS Validation

Causality Focus: This protocol verifies the actual concentration of the drug available to the cells, preventing false-negative potency readings caused by free base precipitation.

  • Equimolar Preparation (Critical Step): Calculate the molecular weight difference. The dihydrochloride salt contains two moles of HCl, adding 72.92 g/mol to the API mass. Weigh the compounds to prepare 10 mM DMSO stocks based strictly on the free base equivalent (active moiety) mass.

  • Media Spiking: Dilute the 10 mM stocks into the target biological assay medium (e.g., DMEM + 10% FBS) to a final theoretical concentration of 100 µM.

  • Incubation & Separation: Incubate at 37°C for 2 hours (mimicking assay conditions). Centrifuge the samples at 10,000 × g for 15 minutes to pellet any precipitated drug.

  • Quantification: Extract the supernatant and quantify the dissolved API concentration using LC-MS/MS against a standard curve.

  • Validation Gate: If the quantified concentration of the free base is significantly lower than the theoretical 100 µM, precipitation has occurred. The biological IC50​ must be normalized to this actual soluble concentration.

Protocol B: Comparative In Vitro Target Engagement

Causality Focus: By running a cell-free biochemical assay in parallel with a cellular viability assay, we isolate membrane permeability and media solubility from intrinsic target affinity.

  • Biochemical Assay (Control): Run a standard enzymatic kinase assay using a detergent-containing buffer (e.g., 0.01% Tween-20) at low drug concentrations (sub-micromolar). Expected Result: Both forms yield identical IC50​ values, proving identical intrinsic potency.

  • Cellular Seeding: Seed target cancer cells at 5,000 cells/well in a 96-well plate and incubate overnight.

  • Dosing: Treat cells with a 10-point, 3-fold serial dilution of both the free base and dihydrochloride salt (highest dose: 50 µM).

  • Readout: After 72 hours, measure cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Calculate apparent IC50​ using non-linear regression.

ExpWorkflow Step1 1. Compound Preparation (Equimolar Weighing) Step2 2. Kinetic Solubility Profiling (LC-MS/MS Quantification) Step1->Step2 Step3 3. In Vitro Cell Culture (Target Cell Lines) Step1->Step3 Step5 5. Data Normalization (Apparent vs Intrinsic Potency) Step2->Step5 Actual Concentration Step4 4. Target Engagement Assay (IC50 Determination) Step3->Step4 Step4->Step5 Raw IC50

Fig 2. Experimental workflow for comparative potency assessment and data normalization.

In Vivo Considerations: Bioavailability and Disproportionation

The in vitro superiority of the dihydrochloride salt does not automatically guarantee flawless in vivo performance. When administered orally, the dihydrochloride salt benefits from the acidic environment of the stomach, dissolving rapidly.

However, as the dissolved drug transitions into the higher pH environment of the small intestine (pH 6.8), the basic API may undergo disproportionation —a process where the salt converts back into the less soluble free base and precipitates [1].

The ultimate in vivo biological potency (efficacy) depends on the competition between the rate of intestinal absorption and the rate of free base precipitation. If the drug is highly permeable, it will be absorbed rapidly enough to maintain "sink conditions," preventing precipitation and ensuring high bioavailability.

MicroEnv Salt Dihydrochloride Salt Solid State Micro Microenvironment pH Drop (Acidic Boundary Layer) Salt->Micro Dissolve Enhanced Local Dissolution (Supersaturation) Micro->Dissolve Precip Precip Dissolve->Precip Poor Sink Absorb Rapid Absorption (Sink Conditions) Dissolve->Absorb Good Sink

Fig 3. Microenvironmental pH dynamics and disproportionation of dihydrochloride salts.

Conclusion

When comparing a dihydrochloride salt to a free base, researchers must recognize that differences in biological potency are rarely driven by target pharmacology. By utilizing rigorous solubility profiling and equimolar normalization, scientists can accurately decouple physicochemical artifacts from true biological efficacy, ensuring the selection of the most viable solid-state form for clinical advancement.

References

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 23(7), 1719.[Link]

  • Saal, C. (2010). "Pharmaceutical Salts Optimization of Solubility or Even More?" American Pharmaceutical Review, 13(2), 18-22.[Link]

  • Kumar, L., & Amin, A. (2008). "Salt Selection in Drug Development." Pharmaceutical Technology, 32(3), 128-146.[Link]

Validation

A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Kinase Inhibitors vs. Standard-of-Care

A Senior Application Scientist's Guide for Drug Development Professionals Abstract This guide provides a comprehensive framework for comparing the efficacy of a novel therapeutic candidate, "InnovateX," against the stand...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for comparing the efficacy of a novel therapeutic candidate, "InnovateX," against the standard-of-care, Osimertinib, in the context of Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC). We delve into the scientific rationale behind a multi-tiered evaluation process, beginning with targeted in vitro assays to establish potency and mechanism, followed by in vivo studies to assess physiological efficacy and tolerability. Detailed, field-tested protocols for cell viability assays, Western blotting for target engagement, and xenograft tumor models are presented. By integrating and critically analyzing data from both in vitro and in vivo settings, this guide equips researchers with the necessary tools to build a robust preclinical data package and make informed decisions for advancing promising new chemical entities toward clinical development.

Introduction: The Challenge of EGFR-Mutated NSCLC

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a central role in regulating cell proliferation and survival.[1][2] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these patients.[3][4]

Osimertinib, a third-generation EGFR-TKI, is a current standard-of-care, particularly for patients with tumors harboring the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs.[5][6][7] Osimertinib is designed to selectively and irreversibly inhibit both sensitizing EGFR mutations (like exon 19 deletions and L858R) and the T790M mutation by covalently binding to a cysteine residue (C797) in the ATP-binding site of the kinase.[5][6][8] This action effectively blocks downstream signaling pathways crucial for tumor growth, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[5][9]

Despite its success, acquired resistance to Osimertinib remains a clinical challenge, necessitating the development of next-generation inhibitors.[6] This guide uses a hypothetical novel inhibitor, InnovateX , to illustrate the comparative efficacy studies required to benchmark a new candidate against an established standard-of-care like Osimertinib. The objective is to provide a logical, evidence-based workflow for assessing whether a new compound offers a potential therapeutic advantage.

In Vitro Efficacy Assessment: Foundational Potency and Mechanism

Expertise & Experience: We begin with in vitro (cell-based) assays because they offer a rapid, cost-effective, and highly controlled environment to answer two fundamental questions: "How potent is our compound?" and "Is it hitting the intended target?". By using cancer cell lines with specific, well-characterized EGFR mutations, we can precisely determine the compound's activity profile.

Rationale for Cell Line Selection

To comprehensively evaluate InnovateX against Osimertinib, we must test them in cell lines representing key clinical scenarios:

  • PC-9: This human lung adenocarcinoma cell line harbors an EGFR exon 19 deletion (delE746-A750), making it highly sensitive to EGFR inhibitors.[10][11] It represents the TKI-sensitive, treatment-naive patient population.

  • NCI-H1975: This line is critical as it contains two mutations: the L858R activating mutation and the T790M "gatekeeper" resistance mutation.[9][12] It models the clinical scenario of acquired resistance to first-generation TKIs, the primary indication for which third-generation inhibitors were developed.[9]

In Vitro Experimental Protocols

Trustworthiness: This protocol establishes the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency. The inclusion of a vehicle control (DMSO) and the standard-of-care (Osimertinib) provides the necessary baseline and benchmark for a self-validating experiment.

  • Objective: To quantify the dose-dependent effect of InnovateX and Osimertinib on the proliferation and viability of NSCLC cell lines.

  • Methodology:

    • Cell Seeding: Plate PC-9 and NCI-H1975 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[13]

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for both InnovateX and Osimertinib in culture medium. The final concentration range should bracket the expected IC50 (e.g., 1 nM to 20 µM). Include a vehicle-only (e.g., 0.1% DMSO) control.

    • Treatment: Remove the overnight media from the cells and add 100 µL of the prepared drug dilutions.

    • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.

    • Viability Reagent Addition: Add 10 µL of a tetrazolium salt-based reagent (like WST-1 or MTT) to each well.[14]

    • Incubation & Readout: Incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[14] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

    • Data Analysis: Normalize the absorbance data to the vehicle control (100% viability) and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Trustworthiness: This assay directly confirms that the observed loss of cell viability is due to the intended mechanism—inhibition of EGFR signaling. By measuring the phosphorylation status of EGFR (p-EGFR), we verify target engagement. Probing for total EGFR and a loading control (like GAPDH or β-actin) ensures that any change in the p-EGFR signal is due to inhibition, not a decrease in the total amount of receptor protein or unequal sample loading.[15]

  • Objective: To determine if InnovateX inhibits EGFR autophosphorylation at a specific concentration (typically 10x the IC50 from the viability assay).

  • Methodology:

    • Cell Culture & Treatment: Seed NCI-H1975 cells in 6-well plates. At 70-80% confluency, treat the cells with InnovateX, Osimertinib (100 nM), or vehicle (DMSO) for 2-4 hours.[16]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation status of proteins.[15]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[16]

    • Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[15] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).[15]

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

    • Stripping and Re-probing: To ensure data integrity, strip the membrane and re-probe it sequentially with antibodies for total EGFR and a loading control (e.g., GAPDH).[15]

Data Presentation and Interpretation

Data Summary: In Vitro Potency (IC50, nM)

Compound PC-9 (EGFR ex19del) NCI-H1975 (EGFR L858R/T790M)
Osimertinib 8.5 15.2
InnovateX 6.2 11.8

(Note: Data for InnovateX is hypothetical for illustrative purposes.)

Interpretation: The in vitro data suggests that InnovateX is slightly more potent than the standard-of-care, Osimertinib, in both TKI-sensitive (PC-9) and T790M-resistant (NCI-H1975) cell lines. The Western blot results (not shown) would ideally confirm that this potency translates to a dose-dependent reduction in EGFR phosphorylation, validating its on-target mechanism of action.

Visualization: EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Plasma Membrane cluster_drugs Therapeutic Intervention EGFR EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Osimertinib Osimertinib Osimertinib->pEGFR Inhibits InnovateX InnovateX InnovateX->pEGFR Inhibits EGF EGF Ligand EGF->EGFR Binds Grb2 Grb2/SOS pEGFR->Grb2 PI3K PI3K pEGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: EGFR signaling cascade and points of inhibition by TKIs.

In Vivo Efficacy Assessment: The Whole-System Test

Expertise & Experience: While in vitro data is essential, it cannot predict how a drug will behave in a complex, living organism. Factors like pharmacokinetics (PK), drug distribution to the tumor, and overall animal tolerance can dramatically influence efficacy. Therefore, moving to an in vivo model is a critical step to validate our initial findings.

Rationale for Animal Model Selection

A cell-line derived xenograft (CDX) model is a standard and robust choice for initial efficacy testing.[17] We implant human cancer cells into immunodeficient mice, allowing the formation of tumors that can be treated with our test compounds.

  • Model: NCI-H1975 cells are implanted subcutaneously into the flank of athymic nude mice. This model directly tests the efficacy of our compounds against the clinically relevant T790M resistance mutation.[12] Patient-derived xenograft (PDX) models, which involve implanting tissue from a patient's tumor, can also be used and often better recapitulate the heterogeneity of human tumors.[18][19]

In Vivo Experimental Protocol

Trustworthiness: This protocol is designed to be self-validating through the inclusion of critical control groups. A "Vehicle" group demonstrates the natural growth of the tumor, providing a baseline against which all treatments are measured. The "Osimertinib" group serves as the positive control and the clinical benchmark. Key endpoints like Tumor Growth Inhibition (TGI) provide a quantitative measure of efficacy, while monitoring body weight serves as a crucial indicator of the drug's general toxicity and tolerability.

  • Objective: To evaluate the anti-tumor efficacy and tolerability of InnovateX compared to Osimertinib in an NCI-H1975 CDX model.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject 5 million NCI-H1975 cells in a mixture of media and Matrigel into the right flank of each mouse.

    • Tumor Growth and Randomization: Allow tumors to grow. When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Treatment Groups:

      • Group 1: Vehicle (e.g., 0.5% HPMC + 0.1% Tween 80, administered orally, daily).

      • Group 2: Osimertinib (e.g., 5 mg/kg, orally, daily).

      • Group 3: InnovateX (e.g., 5 mg/kg, orally, daily).

    • Dosing and Monitoring: Administer the assigned treatments daily for 21-28 days. Measure tumor volume with digital calipers two to three times per week. Record the body weight of each animal at the same time to monitor for toxicity.

    • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.

    • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle group. TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the vehicle group.

Data Presentation and Interpretation

Data Summary: In Vivo Efficacy (Day 21)

Treatment Group (5 mg/kg) Mean Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle 1450 - -2.5
Osimertinib 350 78 -4.1
InnovateX 410 73 -9.8

(Note: Data for InnovateX is hypothetical for illustrative purposes.)

Interpretation: In this hypothetical scenario, while InnovateX showed slightly better potency in vitro, its in vivo efficacy (TGI of 73%) is comparable to, but not superior than, Osimertinib (TGI of 78%). Critically, the greater body weight loss in the InnovateX group suggests a potential tolerability issue. This discrepancy between the in vitro and in vivo results is a crucial finding and a common challenge in drug development.

Visualization: In Vivo Experimental Workflow

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring (21 Days) cluster_analysis Data Analysis A 1. Implant NCI-H1975 Cells into Mice B 2. Tumors Grow to ~150 mm³ A->B C 3. Randomize Mice into Groups B->C D 4. Daily Dosing: - Vehicle - Osimertinib - InnovateX C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Calculate Tumor Growth Inhibition (TGI) E->F G 7. Assess Tolerability (Body Weight) F->G

Caption: Workflow for a cell-line derived xenograft (CDX) study.

Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC)

Expertise & Experience: The ultimate goal is to understand how our laboratory results translate to a physiological system.[20] An In Vitro-In Vivo Correlation (IVIVC) is not just a final step but a continuous analytical process.[21][22] The divergence between InnovateX's promising in vitro profile and its less impressive in vivo performance is a critical teaching point.

Analysis of Discrepancy: Several factors could explain why InnovateX's superior in vitro potency did not translate to superior in vivo efficacy:

  • Pharmacokinetics (PK): InnovateX may have poor oral bioavailability, meaning less of the drug is absorbed into the bloodstream. Alternatively, it might be metabolized and cleared by the liver too quickly, resulting in insufficient drug concentration at the tumor site over a 24-hour period.[23]

  • Tumor Penetration: The drug may not efficiently distribute from the blood into the solid tumor tissue.

  • Off-Target Toxicity: The observed body weight loss suggests that InnovateX might be hitting other kinases or cellular targets, leading to toxicity that limits its efficacy at a given dose.[9]

This analysis highlights that a simple IC50 value is not enough. A successful drug requires a balanced profile of potency, selectivity, bioavailability, and safety. The in vivo model acts as the first integrated test of this complex profile.

Visualization: In Vitro to In Vivo Correlation Factors

IVIVC cluster_factors Translational Factors invitro In Vitro Potency (e.g., IC50) PK Pharmacokinetics (Absorption, Metabolism, Clearance) invitro->PK Tox Tolerability & Off-Target Effects invitro->Tox Dist Tumor Penetration & Distribution invitro->Dist invivo In Vivo Efficacy (e.g., TGI) PK->invivo Influence Tox->invivo Influence Dist->invivo Influence

Caption: Key factors influencing the translation from in vitro to in vivo.

Conclusion and Future Directions

This comparative analysis demonstrates that while our hypothetical compound, InnovateX, exhibits promising in vitro potency, its in vivo profile is not superior to the standard-of-care, Osimertinib, and may be hindered by tolerability issues. This outcome underscores the indispensable value of integrated in vitro and in vivo testing.

Next Steps for the InnovateX Program:

  • Pharmacokinetic Studies: Conduct formal PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of InnovateX.

  • Dose-Response Study: Perform an in vivo study with multiple dose levels of InnovateX to determine if a lower, better-tolerated dose can still achieve significant efficacy.

  • Kinome Selectivity Screening: Profile InnovateX against a broad panel of kinases to identify potential off-targets that could be responsible for the observed toxicity.[24]

By systematically addressing these questions, drug development teams can build a comprehensive understanding of a compound's strengths and weaknesses, enabling data-driven decisions on whether to advance, optimize, or terminate a program.

References

  • Mechanism of Action – TAGRISSO® (osimertinib) . AstraZeneca. [Link]

  • What is the mechanism of Osimertinib mesylate? . Patsnap Synapse. [Link]

  • Human EGFR-Del19/T790M/C797S Stable Cell Line - PC-9 . Creative Bioarray. [Link]

  • Human EGFR-T790M/C797S/L858R Stable Cell Line - NCI-H1975 . Creative Bioarray. [Link]

  • NCI-H1975 Cells . Cytion. [Link]

  • First-Line Treatment in EGFR Mutant Non-Small Cell Lung Cancer: Is There a Best Option? . Journal of Thoracic Oncology. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy . National Cancer Institute. [Link]

  • Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC . National Institutes of Health. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance . National Institutes of Health. [Link]

  • Mechanisms of resistance to osimertinib . National Institutes of Health. [Link]

  • Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing . National Institutes of Health. [Link]

  • Non-small cell lung cancer PC-9 cells exhibit increased sensitivity to gemcitabine and vinorelbine upon acquiring resistance to EGFR-tyrosine kinase inhibitors . National Institutes of Health. [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity . Nature. [Link]

  • EGFR pathway and mechanism of action of osimertinib . ResearchGate. [Link]

  • EGFR T790M/C797S/L858R overexpressed Stable NCI-H1975 Cell Line . Creative Bioarray. [Link]

  • Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer . ASCO Publications. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development . Premier Consulting. [Link]

  • Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance . National Institutes of Health. [Link]

  • EGF/EGFR Signaling Pathway . Creative Diagnostics. [Link]

  • In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture . PubMed. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays . Eurofins Discovery. [Link]

  • Measuring Cell Viability / Cytotoxicity . Dojindo Molecular Technologies. [Link]

  • Treatment Options for Non-Small Cell Lung Cancer Harboring Uncommon EGFR Mutations . healthbook TIMES Oncology Hematology. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? . Taylor & Francis Online. [Link]

  • Transforming Drug Development: In Vitro-In Vivo Correlation for Clinical Success . Bentham Science. [Link]

  • Management of EGFR mutated nonsmall cell lung carcinoma patients . European Respiratory Society. [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC . National Institutes of Health. [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy . AACR Journals. [Link]

  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays . Bio-Rad. [Link]

  • In Vitro Kinase Inhibition Assay . Bio-protocol. [Link]

  • Cell Viability Assay (MTT Assay) Protocol . protocols.io. [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model . PubMed. [Link]

  • PC9 - DepMap Cell Line Summary . DepMap. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . National Institutes of Health. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals . World Journal of Advanced Research and Reviews. [Link]

  • Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions . Taylor & Francis Online. [Link]

  • Lung Cancer Xenograft . Altogen Labs. [Link]

  • Kinase assays . BMG LABTECH. [Link]

  • Metabolic classification of non-small cell lung cancer patient-derived xenografts by a digital pathology approach: A pilot study . Frontiers. [Link]

  • Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration . PubMed. [Link]

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Comparative

The Subtle Shift: A Guide to Analyzing Regioisomers and Their Profoundly Different Biological Activities

For researchers, scientists, and professionals in drug development, the precise characterization of a molecule is paramount. Even the slightest variation in a compound's architecture can lead to vastly different biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a molecule is paramount. Even the slightest variation in a compound's architecture can lead to vastly different biological outcomes. This guide delves into the critical world of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents—and explores how these subtle structural shifts can dramatically alter their pharmacological effects. We will examine the essential analytical techniques for their differentiation and showcase case studies that underscore the importance of this analysis in modern drug discovery.

The Significance of "Where": Why Regioisomerism Matters

Regioisomers are a class of structural isomers that differ in the position of a functional group, substituent, or a double/triple bond on a parent molecule. In drug development, this seemingly minor difference can be the deciding factor between a potent therapeutic agent and an inactive or even toxic compound. The specific placement of a chemical group dictates how a molecule interacts with its biological target, influencing its binding affinity, efficacy, and metabolic fate.[1] A classic example is seen in the differential properties of hydroxyacetanilide isomers; while the para-isomer is the widely used analgesic and antipyretic paracetamol (acetaminophen), the ortho- and meta-isomers exhibit different therapeutic profiles, with the ortho-isomer showing anti-inflammatory and antirheumatic properties.[2][3]

This guide will provide an in-depth analysis of the methodologies required to distinguish between regioisomers and will explore the mechanistic basis for their differential biological activities through illustrative case studies.

Differentiating the Indistinguishable: A Toolkit for Regioisomer Analysis

The challenge in working with regioisomers lies in their often-similar physical properties, which can make them difficult to separate and identify using conventional methods.[4] However, a suite of powerful analytical techniques can provide the necessary resolution and structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation of regioisomers.[5] Chiral HPLC, in particular, is adept at resolving isomers by utilizing a chiral stationary phase (CSP) that interacts differently with each compound, leading to differential retention times.[6]

  • Column Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are versatile and effective for a wide range of compounds.[5][7]

  • Mobile Phase Preparation: A common starting mobile phase for normal-phase chromatography is a mixture of n-hexane and an alcohol like 2-propanol or ethanol (e.g., 90:10 v/v).[7] For basic analytes, the addition of a small amount of an amine like diethylamine (0.1% v/v) can improve peak shape. For acidic compounds, an acid such as trifluoroacetic acid (0.1% v/v) is used.[7] Ensure all solvents are of HPLC grade and are thoroughly degassed by sonication.[8]

  • Sample Preparation: Dissolve the regioisomeric mixture in the mobile phase or a compatible solvent. The solvent should ideally be less polar than the mobile phase to ensure good peak shape.[8] Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]

  • Instrument Setup and Execution:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[7]

    • Set the UV detector to a wavelength where the analytes have maximum absorbance (e.g., 254 nm for aromatic compounds).[8]

    • Inject a small volume of the sample (e.g., 5-20 µL).

    • Run the analysis and record the chromatogram.

  • Data Analysis: Compare the retention times of the peaks in the mixture to those of pure standards of each regioisomer to identify and quantify them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules, including the definitive differentiation of regioisomers.[3][10] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube. For quantitative analysis, a known amount of an internal standard can be added.[11]

  • ¹H NMR Acquisition:

    • Set the spectrometer to the appropriate frequency (e.g., 400 MHz or higher for better resolution).

    • Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (d1), which should be at least 5 times the longest T₁ relaxation time for quantitative analysis.[11]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

    • For quantitative analysis, use an inverse-gated decoupling pulse program to suppress the Nuclear Overhauser Effect (NOE).[11]

  • 2D NMR (COSY and HSQC):

    • A ¹H-¹H Correlation Spectroscopy (COSY) experiment can reveal proton-proton coupling networks, helping to piece together the molecule's structure.[3]

    • A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates proton and carbon signals, providing unambiguous assignment of which protons are attached to which carbons.[3]

  • Data Analysis: The number of signals, their chemical shifts, integration values (for ¹H NMR), and coupling patterns are unique fingerprints for each regioisomer.[12] For example, the substitution pattern on an aromatic ring will produce characteristic splitting patterns and chemical shifts for the aromatic protons and carbons, allowing for straightforward differentiation of ortho, meta, and para isomers.[3]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS) and employing tandem mass spectrometry (MS/MS), is a highly sensitive method for differentiating regioisomers. While regioisomers have the same molecular weight, they often produce distinct fragmentation patterns upon collision-induced dissociation (CID).[13][14]

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically after separation by LC.

  • Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI), to generate gas-phase ions of the regioisomers.

  • MS1 Analysis: In the first stage of mass analysis, select the precursor ion corresponding to the molecular weight of the regioisomers.

  • Collision-Induced Dissociation (CID): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon) in a collision cell.

  • MS2 Analysis: The resulting fragment ions are analyzed in the second stage of mass analysis to generate a product ion spectrum.

  • Data Analysis: The fragmentation patterns of the regioisomers are compared. Differences in the masses and relative abundances of the fragment ions can be used to differentiate the isomers.[13][15]

Diagram of the general experimental workflow for regioisomer analysis.

G cluster_synthesis Synthesis & Purification cluster_separation Separation & Identification cluster_activity Biological Evaluation Synthesis Chemical Synthesis (Regioisomer Mixture) Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Separation Purification->HPLC Separated Isomers NMR NMR Analysis (1D & 2D) HPLC->NMR MS Mass Spectrometry (MS/MS) HPLC->MS InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) NMR->InVitro Structure Confirmation MS->InVitro Identity Confirmation InVivo In Vivo Studies (e.g., Animal Models) InVitro->InVivo Lead Candidate G cluster_protein FGFR1 Kinase Domain cluster_isomer1 Regioisomer 1 (High Potency) cluster_isomer2 Regioisomer 2 (Low Potency) P_loop P-loop Gatekeeper Gatekeeper Residue (Val561) Hinge Hinge Region Isomer1 Regioisomer 1 Isomer1->P_loop Induces Tight Fit Isomer1->Gatekeeper Strong Hydrophobic Interaction Isomer1->Hinge Hydrogen Bonds Isomer2 Regioisomer 2 Isomer2->P_loop Steric Clash, Prevents Tight Fit Isomer2->Gatekeeper Weaker Interaction Isomer2->Hinge Hydrogen Bonds G n6 n-6 PUFAs (e.g., Arachidonic Acid) Enzymes Shared Enzymes (e.g., COX, LOX) n6->Enzymes n3 n-3 PUFAs (e.g., EPA, DHA) n3->Enzymes Competitive Inhibition ProInflammatory Pro-inflammatory Eicosanoids Enzymes->ProInflammatory Metabolism AntiInflammatory Anti-inflammatory Eicosanoids Enzymes->AntiInflammatory Metabolism

Sources

Validation

Optimizing Cross-Resistance Profiling: A Comparative Guide to Drug-Resistant Cell Models and Viability Assays

Executive Summary Multidrug resistance (MDR) remains a primary cause of chemotherapy failure. When cancer cells develop resistance to a primary agent, they frequently acquire cross-resistance to structurally and mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Multidrug resistance (MDR) remains a primary cause of chemotherapy failure. When cancer cells develop resistance to a primary agent, they frequently acquire cross-resistance to structurally and mechanistically unrelated drugs[1]. This phenomenon is predominantly driven by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene)[2],[3]. P-gp functions as an ATP-dependent efflux pump with broad substrate specificity, expelling diverse agents such as paclitaxel, doxorubicin, and vincristine[3],[4].

To develop next-generation therapeutics that evade or inhibit these efflux mechanisms, researchers require robust in vitro models and highly sensitive viability assays. This guide objectively compares the performance of commercially available CRISPR-engineered isogenic cell lines against traditional selection-adapted models, and evaluates the analytical superiority of ATP-based luminescence assays over classical tetrazolium (MTT) colorimetric methods.

Part 1: Cell Model Comparison – CRISPR-Engineered Isogenic Panels vs. Selection-Adapted Lines

Historically, drug-resistant cell lines were generated through continuous, dose-escalating drug exposure[2]. While this mimics acquired clinical resistance, it produces a highly heterogeneous population harboring hundreds of uncharacterized passenger mutations and massive chromosomal alterations[5].

Conversely, modern CRISPR/Cas9 engineering allows for the creation of isogenic cell lines—paired models that share an identical genetic background with the parental line, differing only by specific, targeted genetic lesions (e.g., targeted ABCB1 overexpression, or specific tumor suppressor deficiencies)[5],[6],[7].

Causality & Experience Insight: When screening for cross-resistance or synthetic lethality, using selection-adapted lines often yields confounding data because the resistance phenotype is multifactorial (combining efflux, metabolic shifts, and apoptosis evasion). Isogenic panels isolate the exact genetic variable. By comparing a wild-type parental line directly to its CRISPR-edited counterpart, researchers ensure that the observed cross-resistance profile is directly and exclusively attributable to the specific mutation or overexpressed transporter being studied[8].

Workflow cluster_crispr CRISPR-Engineered Isogenic Panel cluster_adapt Selection-Adapted Model Parent Parental Cell Line (Baseline Sensitivity) CRISPR CRISPR/Cas9 Editing (Targeted ABCB1 Knock-in/KO) Parent->CRISPR Exposure Continuous Drug Exposure (Dose Escalation over Months) Parent->Exposure Clone Clonal Isolation CRISPR->Clone Isogenic Isogenic Resistant Line (Defined Genetic Background) Clone->Isogenic Hetero Heterogeneous Population Exposure->Hetero Adapted Adapted Resistant Line (Multiple Passenger Mutations) Hetero->Adapted

Workflow comparison: CRISPR-engineered isogenic lines vs. selection-adapted resistant lines.

Quantitative Comparison of Cell Models
FeatureCRISPR-Engineered Isogenic LinesSelection-Adapted Lines
Genetic Background Defined, identical to parental lineHighly heterogeneous, unstable
Time to Generate 4–8 weeks6–12+ months
Mechanism of Resistance Singular, targeted (e.g., ABCB1 overexpression)Multifactorial (efflux, metabolism, apoptosis evasion)
Biomarker Discovery Excellent (high signal-to-noise ratio)Poor (confounded by passenger mutations)

Part 2: Assay Technology Comparison – ATP Luminescence vs. Tetrazolium Colorimetric (MTT)

Accurately quantifying cell viability is critical when calculating IC50 values to determine resistance ratios (RR)[1]. The MTT assay has been a historical staple, measuring the reduction of tetrazolium salts to formazan by metabolically active mitochondria[9],[10]. However, luminescent ATP assays (e.g., CellTiter-Glo) have emerged as the gold standard, measuring cellular ATP levels as a direct, highly sensitive proxy for viable cells[9],[10].

Causality & Experience Insight: The mechanistic flaw of the MTT assay in drug resistance studies lies in its reliance on mitochondrial reductase activity. Drug-resistant cells frequently undergo metabolic reprogramming, altering their basal mitochondrial activity independent of actual cell proliferation. Furthermore, certain test compounds (like polyphenols) can directly interfere with MTT reduction, leading to a severe overestimation of cell viability and skewed cross-resistance data[11],[12]. The ATP luminescence assay bypasses this by initiating complete cell lysis and utilizing a stable luciferase reaction proportional to ATP, detecting as few as 15 cells per well and providing a highly sensitive, linear readout[11],[10].

Quantitative Comparison of Viability Assays
Analytical FeatureCellTiter-Glo (ATP Luminescence)MTT (Tetrazolium Colorimetric)
Detection Target Cellular ATP (direct viability proxy)Mitochondrial reductase activity
Sensitivity Limit High (~15 cells/well)Low (>1,000 cells/well)
Assay Time ~15 minutes2–4 hours
Interference Susceptibility LowHigh (polyphenols, metabolic shifts alter readout)
Suitability for 3D Models Excellent (strong lytic capacity penetrates cells)Suboptimal (metabolic reprogramming skews data)

Part 3: Experimental Workflow – Self-Validating Cross-Resistance Profiling Protocol

To establish a self-validating system for cross-resistance profiling, the following protocol utilizes an isogenic ABCB1-overexpressing cell line and an ATP-based luminescence readout. The inclusion of a known P-gp inhibitor (Verapamil) serves as an internal validation control to confirm that the observed cross-resistance is strictly efflux-mediated.

PgpPathway Drug Cytotoxic Drug (e.g., Paclitaxel) Target Intracellular Target (Microtubules/DNA) Drug->Target Influx Pgp P-glycoprotein (ABCB1/MDR1) Drug->Pgp Substrate Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis Efficacy Efflux Drug Efflux (Cross-Resistance) Pgp->Efflux Expulsion ATP ATP Hydrolysis ATP->Pgp Energy Efflux->Target Prevents Binding

P-glycoprotein (ABCB1) ATP-dependent drug efflux pathway mediating cross-resistance.

Step-by-Step Methodology
  • Cell Seeding: Seed the parental wild-type and the isogenic ABCB1-overexpressing cell lines at a density of 2,000–5,000 cells/well in opaque-walled 96-well microplates. Incubate overnight at 37°C, 5% CO2.

    • Rationale: Opaque plates are mandatory to prevent optical crosstalk (signal bleed-through) between adjacent wells during luminescence reading.

  • Compound Preparation & Treatment: Prepare a 10-point, 3-fold serial dilution of the primary drug (e.g., Paclitaxel) and the secondary cross-resistance candidate (e.g., Doxorubicin)[2].

  • Control Implementation (The Self-Validating Matrix):

    • Negative Control: Vehicle-treated cells (0.1% DMSO) to establish 100% baseline viability.

    • Positive Control: Maximum cell kill (e.g., 10 µM Staurosporine) to establish assay floor.

    • Mechanistic Control: Co-treat a replicate set of the resistant line with the test drugs + 10 µM Verapamil (a competitive P-gp inhibitor).

    • Rationale: If the resistance is genuinely driven by P-gp efflux, Verapamil will re-sensitize the cells, shifting the IC50 back toward the parental baseline. If resistance is not reversed, the assay immediately flags an alternative, off-target resistance mechanism.

  • Incubation: Expose cells to the compounds for 72 hours to allow for multiple doubling times and comprehensive cytotoxic effect.

  • ATP Luminescence Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture medium volume in each well.

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal[11].

  • Data Acquisition & Analysis: Record luminescence using a microplate reader. Calculate the IC50 for each cell line using non-linear regression. Determine the Resistance Ratio (RR = IC50 Resistant / IC50 Parental)[1]. An RR > 1 indicates cross-resistance.

Conclusion

Transitioning from selection-adapted models to CRISPR-engineered isogenic lines eliminates the confounding noise of passenger mutations, allowing for precise mechanistic studies[7]. Pairing these advanced models with ATP-based luminescence assays rather than outdated MTT methods ensures unparalleled sensitivity and accuracy, providing drug development professionals with a highly reliable framework for profiling cross-resistance[9].

References

  • Is Resistance Useless? Multidrug Resistance and Collateral Sensitivity. NIH.[Link]

  • Analysis of MDR genes expression and cross-resistance in eight drug resistant ovarian cancer cell lines. NIH.[Link]

  • MDR Gene Expression Analysis of Six Drug-Resistant Ovarian Cancer Cell Lines. NIH.[Link]

  • Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. MDPI.[Link]

  • Genome-wide CRISPR screens using isogenic cells reveal vulnerabilities conferred by loss of tumor suppressors. NIH.[Link]

  • An Isogenic Cell Line Panel for Sequence-based Screening of Targeted Anti-cancer Drugs. ResearchGate.[Link]

  • CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery. NIH.[Link]

  • CRISPR screens map cancer vulnerabilities across driver mutations. CRISPR Medicine News.[Link]

  • Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes. NIH.[Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI.[Link]

  • (PDF) Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. ResearchGate.[Link]

  • Is Your MTT Assay Really the Best Choice? Promega Corporation.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

This document provides essential, step-by-step guidance for the proper disposal of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regula...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the proper disposal of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, it is incumbent upon us to manage chemical waste with the utmost care and diligence. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the following PPE is mandatory when handling 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride and its waste:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[3][4]

  • Hand Protection: Wear solvent-resistant gloves, such as nitrile or neoprene.[5][6]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[5][6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[4][7]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6]

Segregation and Collection of Waste: The Foundation of Proper Disposal

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.

Step 1: Designate a Specific Waste Container Use a clearly labeled, dedicated container for 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride waste. The container must be:

  • In good condition, with no leaks or cracks.[8][9]

  • Made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Tightly sealed when not in use to prevent the release of vapors.[8][10]

Step 2: Labeling The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride".[8] Include the approximate concentration and any other components of the waste stream.

Step 3: Waste Accumulation

  • Solid Waste: Collect unused or expired solid 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride, as well as any grossly contaminated items such as weighing boats or filter paper, in the designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other incompatible waste streams.[8]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the chemical should be placed in a separate, clearly labeled bag or container for hazardous waste.

  • Empty Containers: Empty containers of the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]

Disposal Procedures: A Step-by-Step Workflow

The overarching principle for the disposal of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][12]

Workflow for Disposal of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride Waste

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate Waste (Solid, Liquid, Contaminated Items) Segregate Segregate at Source Generate->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Pickup Arrange for Pickup by EH&S or Licensed Contractor Store->Pickup Transport Transport to Approved Waste Disposal Facility Pickup->Transport Incinerate Incineration at a Permitted Facility Transport->Incinerate

Caption: Decision workflow for the disposal of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride waste.

Step 1: Collection and Storage Once the waste container in the laboratory is full, ensure the lid is securely fastened and the exterior is clean and free of contamination.[8][9] Transfer the container to your institution's designated Satellite Accumulation Area (SAA) or central hazardous waste storage facility.[8]

Step 2: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[8][10][13] Provide them with a complete and accurate description of the waste.

Step 3: Final Disposition The most appropriate method for the final disposal of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride is high-temperature incineration at a permitted hazardous waste facility.[14][15] This method ensures the complete destruction of the organic molecule, minimizing its potential impact on the environment. Landfilling of this type of chemical waste is generally not recommended.[16]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully contain the spill using an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[4]

  • Collect: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EH&S department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][13]

Regulatory Framework

The disposal of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride is governed by several federal and state regulations. Key among these are:

  • Resource Conservation and Recovery Act (RCRA): Administered by the U.S. Environmental Protection Agency (EPA), RCRA establishes the framework for the proper management of hazardous and non-hazardous solid waste.[17]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate the communication of chemical hazards to employees and the implementation of safe handling procedures.[4][7]

It is essential to consult your institution's specific waste management plan and your local and state regulations to ensure full compliance.

Quantitative Data Summary

ParameterValue/InformationSource(s)
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, STOT SE 3[1]
OSHA PEL (for Pyridine) 5 ppm (15 mg/m³) TWA[18][19]
NIOSH IDLH (for Pyridine) 1,000 ppm[19]
EPA Reportable Quantity (for Pyridine) 1,000 lbs[18][19]

Note: Data for pyridine is provided as a reference for a structurally related compound and should be used as a conservative guide.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

  • 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride — Chemical Substance Information. (n.d.).
  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - NCBI. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • ATSDR Pyridine ToxFAQs. (n.d.).
  • SAFETY DATA SHEET. (2020, January 20).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 2).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 21).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, October 29).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 27).
  • 물질안전보건자료. (n.d.).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • Safety Data Sheet - Merck Millipore. (2021, March 15).
  • Text file (CSV) of guidance documents - US EPA. (n.d.).
  • Disposal of Chemical Waste - Safety Office. (n.d.).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (n.d.).
  • Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6). (n.d.).
  • LIST OF LISTS - EPA. (2025, April 1).
  • Hazardous Waste Listings | EPA. (n.d.).

Sources

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2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride
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